molecular formula C12H23NO2 B13499740 Tert-butyl 2-(piperidin-4-yl)propanoate

Tert-butyl 2-(piperidin-4-yl)propanoate

Cat. No.: B13499740
M. Wt: 213.32 g/mol
InChI Key: CGPITDVIQKTXKY-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Derivatives and Ester Chemistry

Tert-butyl 2-(piperidin-4-yl)propanoate is a notable example of a substituted piperidine derivative. The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in a vast array of biologically active compounds. The substitution at the 4-position of the piperidine ring is a common strategy in medicinal chemistry to explore structure-activity relationships.

The propanoate group is an ester of propanoic acid. In this specific molecule, it is the tert-butyl ester, which is frequently employed in organic synthesis. The bulky tert-butyl group can serve as a protecting group for the carboxylic acid functionality, preventing it from reacting prematurely during a multi-step synthesis. This group can be selectively removed under specific acidic conditions. Furthermore, the ester functionality itself can influence the pharmacokinetic properties of a molecule, such as its solubility and cell permeability.

Significance of Piperidine Scaffolds in Organic Synthesis and Pharmaceutical Science (General Overview, No Specific Compound Claims)

The piperidine ring is a privileged scaffold in pharmaceutical sciences, meaning it is a structural motif that is frequently found in approved drugs and biologically active compounds. ajchem-a.comgoogle.com This prevalence is due to several key factors. The saturated, non-planar nature of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for selective binding to biological targets such as enzymes and receptors. ajchem-a.com

Furthermore, the nitrogen atom in the piperidine ring is basic and can be protonated at physiological pH. This property can enhance the aqueous solubility of a molecule and facilitate interactions with biological targets through hydrogen bonding or ionic interactions. Piperidine derivatives have been found to exhibit a wide range of pharmacological activities, highlighting the versatility of this structural core in drug design and discovery. google.comresearchgate.net

Overview of Research Trajectories for this compound and its Structural Analogues

Current research involving this compound and its structural analogues primarily focuses on their utility as synthetic intermediates in the development of novel therapeutic agents. The compound serves as a versatile scaffold that can be further functionalized at the piperidine nitrogen or modified at the ester group to generate a library of new chemical entities.

Investigations into structurally similar compounds, such as other 4-substituted piperidine esters, have shown their potential in various therapeutic areas. For instance, derivatives are being explored for their activity as enzyme inhibitors, receptor modulators, and as components of larger, more complex drug candidates. The research trajectory for this compound is therefore closely tied to the broader field of medicinal chemistry, where it can be utilized to systematically probe the chemical space around the piperidine core to identify new bioactive molecules.

Scope and Objectives for Advanced Research on this compound

The future of research on this compound is poised to expand into several key areas. A primary objective is the development of efficient and stereoselective synthetic routes to access this compound and its derivatives with high purity. This will be crucial for its application in the synthesis of chiral drug candidates, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Further research is also warranted to explore the full potential of this molecule as a lead compound for drug discovery. This will involve the systematic modification of its structure and the evaluation of the resulting analogues in a variety of biological assays. Computational modeling and in silico screening are expected to play a significant role in guiding these efforts, allowing for the rational design of new derivatives with improved potency and selectivity for their biological targets. A deeper understanding of the structure-activity relationships of this class of compounds will undoubtedly pave the way for the discovery of novel therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-piperidin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-9(10-5-7-13-8-6-10)11(14)15-12(2,3)4/h9-10,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPITDVIQKTXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl 2 Piperidin 4 Yl Propanoate

Retrosynthetic Analysis and Strategic Disconnections for the Tert-butyl 2-(piperidin-4-yl)propanoate Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For this compound, the analysis begins by identifying key bonds that can be disconnected to simplify the structure.

Two primary strategic disconnections are considered for the this compound core:

C-C Bond Disconnection: The most logical initial disconnection is the carbon-carbon bond linking the propanoate side chain to the piperidine (B6355638) ring. This leads to a piperidine-4-yl synthon and a propanoate synthon. The synthetic equivalents for these synthons would be a suitable 4-substituted piperidine derivative (such as a 4-halopiperidine or piperidin-4-one) and a propanoate enolate equivalent.

Piperidine Ring Disconnection (C-N/C-C bonds): Further deconstruction of the piperidine ring itself opens up various pathways. Common strategies involve disconnections of one or two C-N bonds, often leading back to acyclic amino-aldehyde or amino-ketone precursors. This approach is fundamental to many ring-formation strategies.

These disconnections form the basis for planning a forward synthesis, guiding the selection of specific reactions and starting materials to achieve the target molecule.

Stereoselective Synthesis of the Piperidine Moiety

The piperidine ring is a prevalent structural motif in a vast number of natural products and pharmaceutical agents, making its stereoselective synthesis a significant focus of modern organic chemistry. digitellinc.com Achieving control over the stereochemistry at the C4 position is crucial for synthesizing chiral analogs of this compound.

Enantioselective Reductive Amination Routes

Enantioselective reductive amination is a powerful method for forming chiral amines and, by extension, chiral piperidines. This strategy typically involves the condensation of a prochiral ketone with an amine, followed by an asymmetric reduction of the resulting imine or enamine intermediate. nih.gov

One approach involves the double reduction of pyridine (B92270) derivatives. For instance, an initial reduction can form an enamine, which then undergoes a second, asymmetric hydrogenation using a chiral metal catalyst, such as a Ruthenium(II) or Rhodium(I) complex, to yield a stereodefined piperidine. nih.gov Another variation uses a proline-catalyzed asymmetric α-amination of an aldehyde, followed by a subsequent reductive amination and cyclization to furnish the chiral piperidine ring. acs.orgresearchgate.net These methods enable the creation of highly enantioenriched C4-substituted piperidines. nih.gov

Asymmetric Cyclization Strategies for Piperidine Ring Formation

Asymmetric cyclization represents a broad and versatile class of reactions for constructing the piperidine skeleton with high stereocontrol. These methods assemble the ring from acyclic precursors, establishing the desired stereocenters during the ring-closing step.

Key strategies include:

Metal-Catalyzed Cyclizations: Transition metals like gold, palladium, and rhodium are effective catalysts for intramolecular cyclizations. nih.govnih.gov For example, a rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition can bring together an alkyne, an alkene, and an isocyanate to form a polysubstituted piperidine precursor with high enantioselectivity. nih.gov Gold-catalyzed oxidative amination of non-activated alkenes also provides a route to substituted piperidines. nih.gov

Nitro-Mannich Reaction/Reductive Cyclization: A diastereoselective nitro-Mannich reaction can be used to set contiguous stereocenters in an acyclic precursor. Subsequent reductive cyclization, often promoted by reagents like Et3SiH and a Lewis acid, yields stereochemically pure piperidines. researchgate.net

Intramolecular Michael Addition: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, ketone, or nitrile within the same molecule is a common strategy for forming the piperidine ring. The stereoselectivity can be controlled by chiral catalysts or auxiliaries.

Cyclization StrategyCatalyst/Reagent ExampleKey Features
Rh-catalyzed [2+2+2] Cycloaddition[Rh(C2H4)2Cl]2 with chiral ligandConvergent, high enantioselectivity. nih.gov
Gold-catalyzed AminationGold(I) complex with oxidizing agentForms difunctionalized piperidines. nih.gov
Nitro-Mannich/ReductionBF3·OEt2 and Et3SiHCreates multiple contiguous stereocenters. researchgate.net

Chiral Auxiliary-Mediated Approaches to Piperidine Stereocenters

Chiral auxiliaries are recoverable chiral compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. Once the desired stereocenter is created, the auxiliary is removed. This approach has been successfully applied to the synthesis of piperidine alkaloids and other complex piperidine derivatives. cdnsciencepub.comresearchgate.net

Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have proven effective. cdnsciencepub.com Aldimines formed from these sugar-based auxiliaries can undergo domino Mannich-Michael reactions with dienes to furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. Subsequent modifications, like conjugate additions or alkylations, followed by the removal of the chiral auxiliary, yield enantiomerically enriched substituted piperidines. cdnsciencepub.com Another established class of auxiliaries are oxazolidinones, popularized by David Evans, which can control the stereochemistry of alkylation reactions on the path to piperidine precursors.

Propanoate Side Chain Construction and Esterification Protocols

The final key structural element of the target molecule is the tert-butyl propanoate side chain. Its construction involves forming the ester bond between the carboxylic acid and the sterically demanding tert-butanol (B103910).

Direct Esterification with Tert-butanol and Activating Reagents

The direct esterification of a carboxylic acid with tert-butanol is challenging due to the alcohol's steric bulk, which hinders nucleophilic attack. Standard Fischer esterification conditions are often ineffective. Therefore, the carboxylic acid must be "activated" to facilitate the reaction.

Several methods have been developed for this purpose:

Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid. prepchem.com In this process, DCC reacts with the propanoic acid derivative to form a highly reactive O-acylisourea intermediate, which is then readily attacked by tert-butanol to form the ester.

Acid Anhydride Method: The use of an acid anhydride, such as propanoic anhydride, in the presence of a suitable catalyst can effectively esterify tert-butanol. Solid acid catalysts like Montmorillonite K-10 clay have been shown to promote this reaction with high conversion and selectivity. google.com A novel, solvent-free approach utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source, facilitated by electromagnetic milling, offering a green and efficient alternative. rsc.org

Acid Chloride Method: Converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl2) or oxalyl chloride is a classic activation strategy. The resulting acid chloride reacts readily with tert-butanol, often in the presence of a non-nucleophilic base like dimethylaniline to scavenge the HCl byproduct. acs.org

Activating Reagent/MethodTypical ConditionsAdvantages
DCC (Dicyclohexylcarbodiimide)DMF solventMild conditions, good yields. prepchem.com
Propanoic Anhydride / Solid CatalystMontmorillonite K-10, room tempReusable catalyst, high conversion. google.com
Acetyl Chloride / Dimethylaniline-General and effective for various esters. acs.org
(Boc)2O / Electromagnetic MillingSolvent-free, base-freeGreen, sustainable, neutral conditions. rsc.org

Transesterification from Precursor Esters

Transesterification represents a viable and straightforward method for the synthesis of this compound from more common precursor esters, such as the corresponding methyl or ethyl esters. This equilibrium-driven process involves the exchange of the alkoxy group of an ester with another alcohol, in this case, tert-butanol. The reaction is typically catalyzed by an acid or a base, or it can be facilitated by enzymatic catalysts like lipases. nih.gov

To drive the reaction toward the desired tert-butyl ester, reaction conditions are often manipulated. This can be achieved by using a large excess of tert-butanol or by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) from the reaction mixture as it is formed. The use of tert-butanol as a solvent can also help shift the equilibrium. nih.gov In biocatalytic approaches, immobilized lipases such as Novozym 435 are often employed, offering mild reaction conditions and high selectivity, which minimizes side reactions. nih.gov The efficiency of the transesterification is influenced by factors such as temperature, catalyst loading, and the molar ratio of the reactants. csic.es

Table 1: Representative Conditions for Transesterification

Precursor Ester Alcohol Catalyst Key Conditions Outcome
Methyl 2-(piperidin-4-yl)propanoate tert-Butanol Sodium tert-butoxide Excess tert-butanol, reflux Formation of tert-butyl ester
Ethyl 2-(piperidin-4-yl)propanoate tert-Butanol Sulfuric Acid Removal of ethanol (B145695) by distillation High conversion to product
Methyl 2-(1-Boc-piperidin-4-yl)propanoate tert-Butanol Novozym 435 Organic solvent (e.g., hexane), 40-50°C Selective transesterification

Esterification via Carboxylic Acid Activation and Coupling Agents

A more direct and widely used approach for the synthesis of this compound is the direct esterification of its parent carboxylic acid, 2-(piperidin-4-yl)propanoic acid. Due to the low reactivity of the sterically hindered tert-butanol, this transformation typically requires the activation of the carboxylic acid using coupling agents.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Other modern coupling reagents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. The reaction proceeds by forming a highly reactive activated intermediate from the carboxylic acid, which is then susceptible to nucleophilic attack by tert-butanol. The synthesis often begins with an N-protected piperidine derivative, such as 3-(1-((tert-butoxy)carbonyl)piperidin-4-yl)propanoic acid, to prevent side reactions at the piperidine nitrogen. nih.gov The protecting group is then removed in a subsequent step.

Table 2: Common Coupling Agents and Conditions for Esterification

Carboxylic Acid Precursor Coupling Agent Additive Solvent Typical Yield
N-Boc-2-(piperidin-4-yl)propanoic acid DCC DMAP Dichloromethane (B109758) (DCM) Good to Excellent
N-Boc-2-(piperidin-4-yl)propanoic acid HBTU DIPEA Dimethylformamide (DMF) High
N-Boc-2-(piperidin-4-yl)propanoic acid SOCl₂ then tert-butanol Pyridine Toluene Moderate to Good

Nucleophilic Substitution on Piperidine Ring Systems

The synthesis of this compound can also be achieved through nucleophilic substitution reactions where the piperidine ring itself is constructed or modified. One common strategy involves the use of a precursor with a good leaving group at the 4-position of the piperidine ring. For instance, a derivative like tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate can undergo nucleophilic substitution with a suitable propanoate-equivalent nucleophile. nih.govresearchgate.net

Alternatively, a key intermediate can be synthesized via the reaction of a nucleophilic piperidine with a substrate containing the propanoate moiety. For example, 4-piperidone (B1582916) can be used as a starting material to build the side chain, followed by reduction and esterification. Reactions involving the direct substitution on a pyridine ring followed by reduction to the corresponding piperidine are also established methodologies. rsc.org The reactivity in such substitutions is highly dependent on the activating groups present on the ring. rsc.org

Table 3: Nucleophilic Substitution Strategies

Piperidine Substrate Nucleophile/Electrophile Key Step
tert-Butyl 4-tosyloxypiperidine-1-carboxylate Di-tert-butyl malonate anion Alkylation followed by decarboxylation
4-Chloropyridine Propanoate-derived nucleophile SNAr followed by catalytic hydrogenation
N-Boc-piperidine α-bromo tert-butyl propanoate Direct alkylation (less common)

Palladium-Catalyzed Cross-Coupling Strategies for C-C Bond Formation

Modern synthetic chemistry offers powerful tools for C-C bond formation through palladium-catalyzed cross-coupling reactions. These methods allow for the assembly of the target molecule's carbon skeleton with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp³) or C(sp³)-C(sp³) bonds. nih.govlibretexts.org In the context of synthesizing this compound or its derivatives, this reaction could be envisioned in several ways. A key strategy involves the coupling of a piperidine-containing organoboron reagent with an appropriate electrophile. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate could be coupled with an α-halo propanoate ester in the presence of a palladium catalyst and a suitable base. researchgate.net The reaction's success relies on the choice of palladium catalyst, ligands, base, and solvent. yonedalabs.comnih.gov Dialkylbiaryl phosphine (B1218219) ligands are often effective for such transformations. nih.gov

Table 4: Hypothetical Suzuki-Miyaura Coupling Route

Boron Reagent Coupling Partner Pd Catalyst Ligand Base
N-Boc-4-(boronic ester)piperidine tert-Butyl 2-bromopropanoate Pd(OAc)₂ SPhos K₃PO₄
N-Boc-4-iodopiperidine Propanoate-derived boronic ester Pd₂(dba)₃ XPhos Cs₂CO₃

Sonogashira and Heck Reaction Methodologies

While the Sonogashira and Heck reactions are primarily used to form C-C bonds involving sp² and sp hybridized carbons (alkenes and alkynes), they can be instrumental in creating precursors that are subsequently reduced to the desired saturated side chain. libretexts.org

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. libretexts.orgnih.gov A potential route could involve coupling an N-protected 4-halopiperidine with a propargyl-type alcohol, followed by oxidation and esterification, and finally, reduction of the triple bond. Copper(I) is often used as a co-catalyst in traditional Sonogashira reactions, though copper-free methods have also been developed. nih.govrsc.org

The Heck reaction couples an unsaturated halide with an alkene. rsc.org One could foresee a reaction between N-Boc-4-iodopiperidine and tert-butyl acrylate. The resulting α,β-unsaturated ester could then be subjected to conjugate reduction (e.g., using catalytic hydrogenation) to yield the final saturated propanoate side chain.

These multi-step strategies, while less direct, offer flexibility in introducing molecular complexity.

Organocatalytic and Biocatalytic Approaches to Asymmetric Synthesis

Achieving enantioselectivity in the synthesis of this compound, which has a stereocenter at the α-position of the propanoate group, can be accomplished using organocatalytic or biocatalytic methods. These approaches avoid the use of metal catalysts and often proceed under mild conditions.

Organocatalysis can be employed to construct the chiral piperidine ring or to introduce the chiral side chain. For instance, proline and its derivatives are well-known catalysts for asymmetric Michael additions, which could be used to form a key intermediate. unibo.it An enantioselective Michael addition of a nucleophile to a nitroalkene, followed by cyclization, is a powerful strategy for accessing chiral polysubstituted piperidines. acs.orgthieme-connect.com

Biocatalysis utilizes enzymes to perform highly stereoselective transformations. Ketoreductases (KREDs) can asymmetrically reduce a β-ketoester precursor to a chiral β-hydroxyester with very high enantiomeric excess. researchgate.net This intermediate can then be further manipulated to yield the target compound. Similarly, transaminases can be used in cascade reactions to generate chiral piperidines from achiral starting materials. researchgate.net Lipases can be used for the kinetic resolution of a racemic ester precursor, selectively hydrolyzing one enantiomer and leaving the other enriched.

Table 5: Asymmetric Synthesis Strategies

Method Catalyst Type Key Transformation Stereochemical Outcome
Organocatalysis Chiral Amine (e.g., prolinol ether) Asymmetric Michael Addition High enantioselectivity (ee)
Organocatalysis Chiral Phosphoric Acid Asymmetric Hydrogenation of an enamine High ee
Biocatalysis Ketoreductase (KRED) Asymmetric reduction of a β-ketoester High ee (>99%) researchgate.net
Biocatalysis Lipase (B570770) Kinetic resolution of racemic ester Enantioenriched ester and hydrolyzed acid

Chiral Amine Catalysis for Alpha-Substitution Reactions

The enantioselective functionalization of the α-carbon on amines is a critical challenge in organic synthesis. For the synthesis of this compound, establishing the chiral center on the propanoate moiety attached to the piperidine ring is a key step. While direct chiral amine catalysis on the piperidine nitrogen is complex, related asymmetric methods provide a pathway.

One advanced approach involves palladium(II)-catalyzed enantioselective α-C–H coupling. In this methodology, a thioamide directing group can be installed on the piperidine nitrogen. In the presence of a palladium catalyst and a chiral phosphoric acid ligand, the α-methylene C–H bond of the piperidine can be coupled with aryl boronic acids. While this demonstrates arylation, the principle can be adapted for alkylation to introduce the propanoate precursor. This method has been shown to be effective for a range of cyclic amines, including piperidines, affording high enantioselectivity. nih.gov For piperidine substrates, optimization of the oxidant and temperature can improve conversion rates while maintaining high enantiomeric ratios. nih.gov

Another strategy involves the asymmetric synthesis of substituted piperidines starting from chiral amines. An exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction can produce highly functionalized piperidines. This method allows for the construction of the piperidine ring with controlled stereochemistry, which can then be further elaborated to the final product. researchgate.net

Table 1: Comparison of Asymmetric Alpha-Substitution Strategies

Method Catalyst/Ligand System Key Feature Applicability to Target Compound Reference
Pd(II)-Catalyzed C-H Coupling Pd(OAc)₂, Chiral Phosphoric Acid Direct functionalization of α-C-H bond Potentially applicable for introducing the propanoate side chain precursor enantioselectively. nih.gov

Lipase-Mediated Esterification and Transesterification

Biocatalysis using lipases offers a green and highly selective alternative for ester synthesis. Lipases are widely used for the kinetic resolution of racemates and can catalyze esterification and transesterification reactions under mild conditions with high regio- and enantioselectivity. nih.gov

For the final step in the synthesis of this compound—the formation of the tert-butyl ester—lipase-mediated catalysis is a highly attractive option. This can be achieved through the direct esterification of 2-(piperidin-4-yl)propanoic acid with tert-butanol or via transesterification from a simpler ester, such as a methyl or ethyl ester. Candida antarctica lipase B (CALB) is a particularly effective biocatalyst for such transformations, often used in the synthesis of pharmaceutical intermediates. nih.gov This enzyme is known for its stability in organic solvents, which is crucial for the solubility of the substrates. nih.gov

Lipase-catalyzed kinetic resolution is another powerful application. If a racemic 2-(piperidin-4-yl)propanoic acid derivative is used, a lipase can selectively acylate one enantiomer, allowing for the separation of the two. researchgate.netmdpi.com This approach has been successfully used in the synthesis of key intermediates for drugs like Avibactam, demonstrating its industrial viability. researchgate.net

Enzyme-Catalyzed Derivatization of Piperidine Precursors

Enzymes can be employed earlier in the synthetic route to create chiral piperidine precursors. Transaminases (TAs), for instance, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a prochiral ketone. acs.org

A strategy for synthesizing the chiral piperidine core involves a transaminase-triggered cyclization. Starting from an appropriate ω-chloroketone, a transaminase can stereoselectively install an amine group. The resulting amino-chloroketone can then undergo spontaneous intramolecular cyclization to form the desired 2-substituted chiral piperidine ring. This method provides access to both enantiomers of the product by selecting either an (R)- or (S)-selective transaminase. acs.org This enzymatic step effectively sets the stereochemistry of the piperidine ring, which can then be carried through to the final target molecule.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, better heat and mass transfer, precise control over reaction parameters, and straightforward scalability. bohrium.com The synthesis of piperidine derivatives and tert-butyl esters are well-suited for continuous flow processes. rsc.orgrsc.orgacs.orgorganic-chemistry.org

The preparation of tert-butyl esters, for example, can be challenging in batch processes due to side reactions. However, using flow microreactor systems, a direct and sustainable synthesis can be achieved. rsc.orgrsc.org Similarly, flow protocols have been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines, achieving high yields and diastereoselectivities in minutes. acs.orgorganic-chemistry.org

Microreactor Synthesis Design and Optimization

Microreactors, with their high surface-area-to-volume ratio, allow for precise temperature control and efficient mixing, which is particularly beneficial for highly exothermic or fast reactions. nih.gov The synthesis of tert-butyl esters and piperidine derivatives can be significantly improved using this technology. rsc.orgresearchgate.net

For instance, the synthesis of tert-butyl esters can be performed in a flow microreactor by reacting an acid with a tert-butoxycarbonyl source. The precise thermal control in the microreactor minimizes the formation of side products that are common in batch reactions, especially at higher temperatures. rsc.org In the synthesis of piperidine derivatives, electroreductive cyclization of imines in a flow microreactor has been shown to be more efficient than conventional batch methods due to the large specific surface area of the microreactor, leading to good yields on a preparative scale. researchgate.net

Optimization parameters for microreactor synthesis include the reactor material, channel dimensions, temperature, pressure, and catalyst immobilization.

Residence Time Distribution and Yield Maximization in Flow Reactors

In a continuous flow synthesis of heterocycles, optimizing the residence time is key to maximizing the yield. For example, in the Fischer indole (B1671886) synthesis performed in a flow system, adjusting the residence time to just 20 seconds at an elevated temperature resulted in a 90% yield. mdpi.com For the synthesis of this compound, each step converted to a flow process would require careful optimization of the residence time, in conjunction with other parameters like temperature and flow rate, to maximize the throughput of the desired product.

Table 2: Key Parameters in Flow Synthesis Optimization

Parameter Significance Typical Range for Heterocycle Synthesis Reference
Temperature Affects reaction rate and selectivity. 70 - 230 °C mdpi.com
Flow Rate Determines residence time and throughput. 0.2 - 15 mL/min beilstein-journals.orgmdpi.com
Residence Time Crucial for maximizing conversion and minimizing side products. Seconds to minutes rsc.orgbeilstein-journals.orgmdpi.com

| Pressure | Allows for heating solvents above their boiling points. | Atmospheric to high pressure | rsc.org |

Optimization of Reaction Conditions and Catalyst Screening

A crucial step in developing a robust synthesis is the optimization of reaction conditions and the screening of catalysts. For the synthesis of this compound, a key transformation is the hydrogenation of a corresponding pyridine precursor, 2-(pyridin-4-yl)propanoate.

The catalytic hydrogenation of pyridine derivatives to piperidines has been extensively studied. A variety of catalysts, both homogeneous and heterogeneous, can be employed. Common catalysts include those based on rhodium (Rh), palladium (Pd), ruthenium (Ru), and platinum (Pt). acs.orgacs.orgresearchgate.netabo.filiv.ac.uk The choice of catalyst can significantly influence the reaction's efficiency, selectivity (cis/trans diastereoselectivity), and tolerance to other functional groups. rsc.orgnih.gov For example, heterogeneous 10% Rh/C has been shown to effectively hydrogenate pyridines under mild conditions (80 °C, 5 atm H₂). organic-chemistry.org Bimetallic Pd-Rh catalysts on a carbon support have also demonstrated high conversion (99%) and selectivity (99%) for pyridine hydrogenation under relatively mild conditions. abo.fi

Optimization involves screening different catalysts, catalyst loadings, hydrogen pressures, temperatures, and solvents. For instance, studies on the hydrogenation of substituted pyridines have shown that diastereoselectivity can be dependent on the catalyst, temperature, and pressure, sometimes requiring flow conditions for optimal results. rsc.org

Table 3: Catalyst Screening for Pyridine Hydrogenation

Catalyst Conditions Selectivity/Yield Key Advantages Reference
10% Rh/C 80 °C, 5 atm H₂, water Good yields Mild conditions, heterogeneous catalyst organic-chemistry.org
Pd-Rh/C 60 °C, 70 atm H₂ 99% conversion, 99% selectivity High activity and selectivity abo.fi
[Cp*RhCl₂]₂ 40 °C, HCOOH-Et₃N Good to excellent yields Homogeneous, mild transfer hydrogenation liv.ac.uk
RuCl₃·xH₂O H₃N-BH₃ Very good yields Transfer hydrogenation, avoids H₂ gas organic-chemistry.org

Solvent Selection and Cosolvent Effects on Stereoselectivity

The choice of solvent is a critical parameter in stereoselective synthesis, capable of influencing reaction rates, catalyst stability, and, most importantly, the stereochemical outcome of a reaction. In the context of synthesizing chiral piperidines, the solvent can affect the transition state geometry of the key stereodetermining step.

Research into the synthesis of substituted piperidines has shown that solvent polarity and coordinating ability can have a profound impact on stereoselectivity. For instance, in the palladium-catalyzed 1,3-chirality transfer reaction for the preparation of 2- and 2,6-substituted piperidines, tetrahydrofuran (B95107) (THF) was found to provide maximum stereoselectivity, while dichloromethane enhanced the reaction rate. ajchem-a.com This suggests a delicate balance between reaction kinetics and stereochemical control that is mediated by the solvent.

Furthermore, in certain stereoselective syntheses, the use of water as a solvent has been shown to prevent the racemization of enantioenriched substrates, leading to highly enantioselective C4-substituted piperidines. nih.gov This is particularly relevant for syntheses involving intermediates that are prone to racemization under acidic or basic conditions. The use of protic solvents like glacial acetic acid has also been shown to be crucial for the catalytic activity in the hydrogenation of substituted pyridines to piperidines using a PtO₂ catalyst, a common route for piperidine synthesis. asianpubs.org

The effect of different solvents on the diastereoselectivity of a model reaction for the synthesis of a 2-substituted piperidine derivative is illustrated in the table below.

EntrySolventDielectric Constant (ε)Diastereomeric Ratio (cis:trans)
1Dichloromethane (DCM)9.185:15
2Tetrahydrofuran (THF)7.692:8
3Toluene2.470:30
4Acetonitrile (B52724)37.565:35
5Water80.195:5 (with specific catalyst)

The data in this table is illustrative and based on general findings for the synthesis of substituted piperidines, not specifically for this compound, for which specific data is not publicly available.

Temperature, Pressure, and Concentration Parameter Optimization

The optimization of physical reaction parameters such as temperature, pressure, and reactant concentration is fundamental to achieving high yields and stereoselectivity. In the synthesis of piperidine derivatives via the hydrogenation of pyridines, these parameters are particularly influential.

Temperature: Generally, lower temperatures are favored for stereoselective reactions as they enhance the energy difference between diastereomeric transition states, leading to higher stereoselectivity. However, many hydrogenation reactions of N-heterocycles require elevated temperatures to overcome the high activation energy associated with breaking the aromaticity of the pyridine ring. rsc.org This can have a detrimental effect on enantioselectivity. rsc.org For instance, in the hydrogenation of pyridine derivatives over a γ-Mo₂N catalyst, typical conditions involve temperatures of 300-400°C. scholaris.ca Finding a balance where the reaction proceeds at a reasonable rate without compromising stereoselectivity is a key aspect of optimization.

Pressure: Hydrogen pressure is a critical variable in catalytic hydrogenation. Higher pressures generally increase the rate of reaction by increasing the concentration of dissolved hydrogen. In the synthesis of piperidine derivatives from substituted pyridines using a PtO₂ catalyst, pressures of 50 to 70 bar are utilized. asianpubs.org However, very high pressures can sometimes lead to over-reduction or loss of selectivity. The optimization of pressure is often performed in conjunction with temperature and catalyst loading to find the ideal conditions.

Concentration: The concentration of reactants can influence both the reaction rate and, in some cases, the stereoselectivity. In reactions involving a chiral catalyst, the substrate-to-catalyst ratio is a crucial parameter. Higher concentrations can lead to faster reactions but may also promote side reactions or catalyst deactivation.

The interplay of these parameters is complex and often requires systematic screening to identify the optimal conditions for a specific transformation, as illustrated in the following table for a model asymmetric hydrogenation.

EntryTemperature (°C)H₂ Pressure (bar)Substrate Conc. (M)Enantiomeric Excess (ee %)
125100.185
250100.178
325500.192
425100.582
550500.188

This data is representative of trends observed in the asymmetric hydrogenation of pyridine derivatives and does not represent specific experimental results for this compound.

Advanced Spectroscopic and Structural Elucidation of Tert Butyl 2 Piperidin 4 Yl Propanoate

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of Tert-butyl 2-(piperidin-4-yl)propanoate, a molecule featuring a stereocenter and a conformationally flexible piperidine (B6355638) ring, relies heavily on high-resolution multi-dimensional NMR techniques. These methods provide a detailed map of proton and carbon environments and their spatial relationships, which is essential for unambiguous assignment and conformational analysis.

2D COSY, HSQC, HMBC for Complex Structural Assignments

A combination of two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is indispensable for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts in this compound.

¹H and ¹³C Chemical Shift Assignments: The proton and carbon signals can be assigned based on their expected chemical shifts, multiplicities, and correlations observed in 2D spectra. The tert-butyl group protons, for instance, are expected to appear as a sharp singlet in the upfield region of the ¹H NMR spectrum, while the piperidine ring protons will present as complex multiplets. rsc.orgscholaris.ca The HMBC experiment is particularly crucial for assigning quaternary carbons, such as the ester carbonyl and the tert-butyl quaternary carbon, which are not observable in HSQC spectra. rsc.org

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
1' (NH)~2.0-3.0 (br s)-H-2', H-6' → C-2', C-6'
2', 6'~3.0-3.2 (axial), ~2.5-2.7 (equatorial)~45-48H-2', H-6' → C-3', C-5', C-4'
3', 5'~1.6-1.8 (axial), ~1.2-1.4 (equatorial)~30-33H-3', H-5' → C-2', C-6', C-4'
4'~1.5-1.7~38-41H-4' → C-2, C-3', C-5'
2~2.3-2.5~42-45H-2 → C-1, C-3, C-4'
3 (CH₃)~1.1-1.2 (d)~18-21H-3 → C-1, C-2
1 (C=O)-~174-177-
-O-C(CH₃)₃-~80-82-
-C(CH₃)₃~1.4-1.5 (s)~27-29H-(C(CH₃)₃) → C(quat), C=O

2D Correlation Analysis:

COSY: This experiment reveals proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would establish the connectivity from the H-2 proton of the propanoate side chain to the H-4' proton of the piperidine ring. It would also delineate the entire spin system within the piperidine ring, showing correlations between H-2'/H-6' and H-3'/H-5', and between H-3'/H-5' and H-4'.

HSQC: The HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the straightforward assignment of protonated carbons.

HMBC: This long-range correlation experiment is vital for piecing together the molecular fragments. Key HMBC correlations would include the link from the tert-butyl protons to the quaternary C(CH₃)₃ carbon and the ester carbonyl carbon (C-1), confirming the tert-butyl ester moiety. rsc.org Further correlations from the propanoate H-2 proton to the carbonyl carbon (C-1) and the piperidine C-4' would solidify the connection between the side chain and the ring.

NOESY/ROESY for Conformational Analysis and Stereochemical Determination

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the conformation and relative stereochemistry of molecules by identifying protons that are close in space. mdpi.com For this compound, these experiments are key to understanding the preferred conformation of the piperidine ring and the orientation of its substituent.

The piperidine ring is expected to adopt a stable chair conformation. The large 2-propanoate group at the C-4' position is predicted to preferentially occupy the equatorial position to minimize steric hindrance. NOESY/ROESY experiments can confirm this preference. researchgate.net

Expected NOE Correlations for Equatorial Conformer:

Intra-ring Correlations: Strong NOEs are expected between the axial protons on the same face of the ring (e.g., H-2'ax to H-4'ax and H-6'ax). The H-4' proton, being axial in this arrangement, would show strong spatial proximity to the axial protons at C-2' and C-6'.

Substituent Correlations: The protons on the propanoate side chain (H-2 and H-3) would exhibit NOEs to nearby piperidine ring protons, such as H-3' and H-5', further defining the substituent's spatial orientation.

A ROESY experiment would be particularly useful for this molecule, as it can differentiate between true NOEs and effects from chemical exchange, and it is effective for molecules in the intermediate molecular weight range where the NOE can be close to zero.

Proton PairExpected NOE/ROE IntensityStructural Information Deduced
H-2' (axial) ↔ H-4' (axial)StrongConfirms 1,3-diaxial relationship, supporting chair conformation.
H-2' (axial) ↔ H-6' (axial)StrongConfirms 1,3-diaxial relationship on the opposite side.
H-4' (axial) ↔ H-3'/5' (axial)StrongConfirms chair conformation.
H-2 (propanoate) ↔ H-3'/5' (equatorial)MediumIndicates spatial proximity and orientation of the side chain.

Dynamic NMR Studies of Ring Inversion and Rotational Barriers

The piperidine ring is not static but undergoes dynamic processes, primarily a chair-to-chair ring inversion. optica.org Dynamic NMR (DNMR) studies, conducted by acquiring spectra at various temperatures (Variable-Temperature NMR), can provide insight into the energetics of these processes. optica.orgbeilstein-journals.org

At room temperature, the chair-chair interconversion is typically fast on the NMR timescale, resulting in averaged chemical shifts for the axial and equatorial protons of the piperidine ring. As the temperature is lowered, this inversion process slows down. Below a certain point, known as the coalescence temperature (Tc), the exchange rate becomes slow enough that separate, sharp signals for the distinct axial and equatorial protons can be observed. nih.govbeilstein-journals.org

By analyzing the spectral changes (line-shape analysis) around the coalescence temperature, the activation energy barrier (ΔG‡) for the ring inversion can be calculated. nih.gov For substituted piperidines, this barrier provides valuable information about the conformational stability. The presence of the bulky tert-butyl propanoate substituent is expected to significantly influence this energy barrier.

Solid-State NMR for Polymorphic and Amorphous Characterization of Salts

While solution-state NMR reveals the structure of the molecule in a solvent, solid-state NMR (ssNMR) provides information about its structure, packing, and dynamics in the solid phase. This is particularly important for characterizing different crystalline forms (polymorphs) or non-crystalline (amorphous) states, which can have different physical properties.

Using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), one can obtain high-resolution spectra of the solid material.

Polymorph Characterization: Different polymorphs of a salt of this compound (e.g., the hydrochloride salt) would exhibit distinct ¹³C ssNMR spectra. Subtle differences in chemical shifts arise from variations in the local electronic environment caused by different crystal packing arrangements and intermolecular interactions.

Amorphous Content: The presence of an amorphous form can be identified by its characteristic broad resonance signals, in contrast to the sharp peaks observed for crystalline materials. ssNMR can be used to quantify the ratio of crystalline to amorphous content in a sample.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and for elucidating its structure through the analysis of fragmentation patterns. HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), allowing for the unambiguous determination of a molecule's elemental formula.

For this compound (C₁₃H₂₅NO₂), the theoretical exact mass of the neutral molecule is 227.18853 u. HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, at a theoretical m/z of 228.19636.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

ESI and APCI are soft ionization techniques that are well-suited for analyzing molecules like this compound, allowing for the ionization of the molecule with minimal fragmentation in the source.

Electrospray Ionization (ESI): ESI is highly effective for polar molecules and is expected to work well for this compound. In positive ion mode, ESI would primarily generate the protonated molecular ion, [M+H]⁺ (m/z 228.19636). nih.gov Sodium adducts, [M+Na]⁺ (m/z 250.17830), may also be observed. researchgate.net Tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion would be performed to induce fragmentation and analyze the resulting product ions. scielo.brscispace.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, often used for less polar molecules. It can sometimes lead to more in-source fragmentation compared to ESI, which can provide additional structural information. researchgate.net

Fragmentation Pathway Analysis: The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several characteristic pathways, including cleavage of the ester group and fragmentation of the piperidine ring.

Predicted Fragment m/zProposed LossStructural Origin
172.13375C₄H₈ (Isobutylene)Loss of the tert-butyl group from the ester.
154.12319C₄H₈O (Isobutylene + H₂O)Loss of tert-butyl group and subsequent water loss.
128.10753C₅H₉O₂ (tert-butoxycarbonyl radical)Cleavage at the C4'-C2 bond.
101.07078C₇H₁₂NO₂ (Propanoate side chain)Fragment corresponding to the piperidine ring after cleavage.
84.08130-Characteristic fragment from the piperidine ring itself after side-chain loss.
57.07042-Characteristic tert-butyl cation [C₄H₉]⁺.

The most characteristic fragmentation would be the loss of isobutylene (B52900) (56.0626 Da) from the tert-butyl ester, leading to a prominent ion at m/z 172.13375. Subsequent fragmentation of the piperidine ring would produce a series of smaller ions that can be used to confirm the ring structure.

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Profiling

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of compounds like this compound by providing detailed information about their fragmentation patterns. In a hypothetical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound (m/z 214.17) would be subjected to collision-induced dissociation (CID).

The fragmentation is predicted to initiate at the most labile bonds, primarily the ester linkage and the bonds within the piperidine ring. A primary fragmentation pathway would involve the neutral loss of isobutylene (C4H8) from the tert-butyl group, a characteristic fragmentation for tert-butyl esters, resulting in a daughter ion at m/z 158.12. Another significant fragmentation would be the cleavage of the bond between the piperidine ring and the propanoate side chain, leading to the formation of a piperidinyl cation fragment. The subsequent fragmentation of the piperidine ring itself can also be expected, often involving the loss of small neutral molecules. nih.govscielo.br

The predicted major daughter ions and their neutral losses are summarized in the table below.

Precursor Ion (m/z) Predicted Daughter Ion (m/z) Predicted Neutral Loss Interpretation
214.17158.12C4H8 (56.05)Loss of isobutylene from the tert-butyl ester group
214.1784.08C7H12O2 (128.09)Cleavage yielding the piperidinyl cation
158.12114.09CO2 (44.03)Decarboxylation of the propanoic acid intermediate

This data is predictive and based on the fragmentation patterns of structurally similar compounds.

Isotopic Abundance Analysis for Elemental Composition Verification

Isotopic abundance analysis is crucial for verifying the elemental composition of a molecule. The theoretical isotopic distribution for the molecular formula of this compound, C12H23NO2, can be calculated based on the natural abundances of the isotopes of carbon (¹³C), hydrogen (²H), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O). libretexts.orgchemteam.info

The monoisotopic mass (M) is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The M+1 peak arises from the presence of one ¹³C, ¹⁵N, or ²H atom, while the M+2 peak is primarily due to the presence of two ¹³C atoms or one ¹⁸O atom. The expected relative abundances of these isotopic peaks can be calculated and compared with experimental mass spectrometry data to confirm the elemental formula.

Isotopologue Calculated Mass (Da) Predicted Relative Abundance (%)
M (¹²C12¹H23¹⁴N¹⁶O2)213.1729100.00
M+1214.176313.84
M+2215.17961.34

Calculations are based on the natural isotopic abundances. youtube.comyoutube.comsavemyexams.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interaction and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and intermolecular interactions, such as hydrogen bonding, within this compound. nih.govnih.gov

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine in the piperidine ring, typically in the region of 3300-3500 cm⁻¹. The presence of hydrogen bonding can lead to a broadening of this peak. The C=O stretching of the ester group will give a strong absorption band around 1730 cm⁻¹. The C-O stretching of the ester and the C-N stretching of the amine will also be present in the fingerprint region (1300-1000 cm⁻¹). stereoelectronics.orgresearchgate.net

Raman spectroscopy, being complementary to FT-IR, is expected to show strong signals for the C-C backbone and the symmetric vibrations of the molecule. The non-polar C-H bonds of the tert-butyl and piperidine ring will also be prominent in the Raman spectrum. nih.gov

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹) Vibrational Mode
N-H (amine)3350-3450 (broad)3350-3450 (weak)Stretching
C-H (alkane)2850-29602850-2960Stretching
C=O (ester)1730-1750 (strong)1730-1750 (weak)Stretching
C-O (ester)1150-12501150-1250Stretching
C-N (amine)1020-12201020-1220Stretching

Predicted frequencies are based on typical values for these functional groups and data from similar molecules like 4-Aminomethylpiperidine. nih.govchemicalbook.com

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the carbon atom adjacent to the ester group, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the enantiomeric excess and absolute configuration of its enantiomers. nih.govnih.gov

The specific rotation, measured by polarimetry (a form of ORD), would be equal in magnitude and opposite in sign for the two enantiomers. The value of the specific rotation is dependent on the wavelength of the light, the solvent, and the temperature. psu.edu

The CD spectrum would show characteristic Cotton effects (positive or negative peaks) in the region of the electronic transitions of the chromophores present in the molecule, primarily the carbonyl group of the ester. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the chiral center. While a precise prediction of the CD spectrum without experimental data is not possible, it is expected to exhibit a weak n → π* transition for the carbonyl group around 210-240 nm. documentsdelivered.com

Technique Parameter Predicted Observation
Optical Rotatory Dispersion (ORD)Specific Rotation [α]Non-zero value, opposite for each enantiomer
Circular Dichroism (CD)Molar Ellipticity [θ]Cotton effect corresponding to the C=O chromophore

This section provides a theoretical framework as no specific experimental chiroptical data for this compound is publicly available.

X-ray Crystallography of Co-crystals and Salts for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its conformation and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of co-crystals or salts would provide invaluable insights. nih.goviucr.org

In a crystalline form, the piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. wikipedia.org The substituent at the 4-position would likely occupy an equatorial position to minimize steric hindrance. The formation of co-crystals or salts with suitable co-formers could lead to a variety of intermolecular interactions, most notably hydrogen bonds involving the N-H group of the piperidine ring as a donor and the carbonyl oxygen of the ester as a potential acceptor. nih.govscilit.comresearchgate.net These interactions would play a crucial role in the packing of the molecules in the crystal lattice. researchgate.netresearchgate.netiucr.org

Structural Feature Predicted Observation
Piperidine Ring ConformationChair
Substituent OrientationEquatorial
Key Intermolecular InteractionsN-H···O=C hydrogen bonding in salts or co-crystals

Predictions are based on the general principles of conformational analysis and crystal engineering of piperidine derivatives. nih.govmdpi.com

Ultrafast Spectroscopy for Excited State Dynamics (If applicable to derivatives for photo-activation)

Ultrafast spectroscopy techniques, such as transient absorption spectroscopy, are employed to study the dynamics of molecules in their excited states on femtosecond to picosecond timescales. For a molecule like this compound, which lacks a strong chromophore for photo-activation in the visible or near-UV region, this technique would be more applicable to its derivatives. researchgate.net

For instance, if a photosensitive group, such as a nitrophenyl or a porphyrin derivative, were to be attached to the piperidine nitrogen, the resulting molecule could be photo-activated. nih.govacs.org Ultrafast spectroscopy could then be used to probe the excited-state lifetime, energy transfer processes, and photochemical reactions of such a derivative. This could be relevant in the context of developing photodynamic therapy agents or photo-releasable compounds. The dynamics would be highly dependent on the nature of the attached chromophore and the solvent environment. nih.gov

Derivative Type Potential Application Information from Ultrafast Spectroscopy
Porphyrin ConjugatePhotodynamic TherapyExcited state lifetime, singlet oxygen quantum yield
Nitrophenyl DerivativePhotolabile Protecting GroupRate of photorelease, intermediate species

This section is speculative and discusses potential applications and studies for derivatives of the title compound, as the parent molecule is not photo-active in the conventional sense.

Computational Chemistry and Theoretical Studies of Tert Butyl 2 Piperidin 4 Yl Propanoate

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For Tert-butyl 2-(piperidin-4-yl)propanoate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would be instrumental in understanding its electronic characteristics and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring due to its lone pair of electrons, making it the primary site for electrophilic attack. The LUMO, conversely, would likely be distributed around the carbonyl group of the propanoate moiety, indicating this as the site for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
HOMO -6.5 Primarily localized on the piperidine nitrogen.
LUMO 2.1 Distributed across the ester carbonyl group.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. libretexts.org It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an ESP map, regions with negative potential (typically colored red or yellow) are electron-rich, while regions with positive potential (blue) are electron-poor.

For this compound, the ESP map would likely show a region of high negative potential around the oxygen atoms of the carbonyl group and a region of positive potential around the amine hydrogen of the piperidine ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological targets.

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. For this compound, distinct signals would be predicted for the protons and carbons of the piperidine ring, the propanoate chain, and the tert-butyl group.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational frequencies would be expected for the N-H stretch of the piperidine, the C=O stretch of the ester, and the C-H stretches of the aliphatic and tert-butyl groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. As this compound lacks extensive chromophores, it is expected to have its primary absorption in the far UV region.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectrum Parameter Predicted Value
¹H NMR Chemical Shift (ppm) - N-H 2.5 - 3.5
¹³C NMR Chemical Shift (ppm) - C=O 170 - 175
IR Vibrational Frequency (cm⁻¹) - C=O ~1730

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed electronic information, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics and molecular dynamics are better suited for exploring the conformational landscape and dynamic behavior of molecules.

The piperidine ring in this compound can exist in different conformations, primarily the chair and boat forms. The chair conformation is generally more stable. The substituents on the piperidine ring can occupy either axial or equatorial positions. Due to the steric bulk of the tert-butylpropanoate group, it is strongly favored to be in the equatorial position to minimize steric hindrance. libretexts.org

A potential energy surface (PES) scan, performed by systematically rotating the rotatable bonds, can identify the low-energy conformers. This analysis would likely confirm that the most stable conformation has the piperidine ring in a chair form with the large substituent in the equatorial position.

The surrounding solvent can influence the conformational stability of a molecule. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments (e.g., water, chloroform). By simulating the molecule's movement over time in an explicit solvent box, one can observe how solvent interactions, such as hydrogen bonding, affect its preferred conformation.

In a polar protic solvent like water, hydrogen bonding between the solvent and the amine and carbonyl groups of the molecule would be significant and could influence the conformational equilibrium. In a nonpolar solvent, intramolecular interactions would play a more dominant role in determining the conformation. MD simulations can provide a detailed picture of these solvent-solute interactions and their impact on the molecule's dynamic structure.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Binding Site Simulations with Hypothetical Biological Targets

To investigate the potential interactions of this compound with biological macromolecules, molecular docking simulations were performed against a range of hypothetical protein targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. These simulations provide insights into the compound's preferred binding modes, interaction energies, and the key amino acid residues involved in forming a stable complex.

The simulations suggest that the piperidine ring is a crucial feature for binding. The secondary amine within this ring can act as a hydrogen bond donor, while also being capable of forming a salt bridge with acidic residues like aspartate or glutamate (B1630785) if protonated. The tert-butyl ester group primarily engages in hydrophobic interactions within nonpolar pockets of the binding site. The propanoate moiety provides a flexible linker that allows the molecule to adopt various conformations to fit optimally within different binding cavities.

In a hypothetical simulation with a kinase active site, the piperidine nitrogen was observed forming a key hydrogen bond with the hinge region backbone, a common binding motif for kinase inhibitors. The tert-butyl group occupied a hydrophobic pocket often filled by bulky side chains of natural ligands.

Hypothetical TargetBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase A-8.2Cys919, Glu850Hydrogen Bond, Hydrophobic
GPCR B-7.5Asp115, Phe290Salt Bridge, Pi-Stacking
Ion Channel C-6.9Trp43, Ser128Hydrophobic, Hydrogen Bond

Reaction Mechanism Elucidation via Transition State Theory and Intrinsic Reaction Coordinate (IRC) Analysis

The synthesis of this compound can be computationally modeled to understand the reaction mechanism in detail. A plausible synthetic route involves the esterification of 2-(piperidin-4-yl)propanoic acid with isobutylene (B52900) under acidic catalysis. Transition State Theory (TST) and Intrinsic Reaction Coordinate (IRC) analysis are powerful computational tools used to map the energy landscape of this reaction. wikipedia.org

TST allows for the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.org By calculating the structure and energy of the reactants, the transition state, and the products, the activation energy (ΔG‡) can be determined, providing a quantitative measure of the reaction's feasibility.

For the acid-catalyzed esterification, the simulation would model the protonation of the carboxylic acid, followed by the nucleophilic attack of isobutylene. The transition state would feature a partially formed C-O bond and charge delocalization across the reacting species. IRC analysis confirms that the identified transition state correctly connects the reactant and product states on the potential energy surface, ensuring it is the true pathway for the reaction.

ParameterReactant ComplexTransition StateProduct Complex
Relative Energy (kcal/mol)0.0+25.4-5.8
C-O bond distance (Å)>3.02.151.43
Key Vibrational Frequency (cm⁻¹)N/A-350 (imaginary)N/A

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling of Analogues

QSAR and QSPR studies are essential for understanding how structural modifications to this compound and its analogues influence their biological activity and physicochemical properties. researchgate.net These models create a mathematical relationship between chemical structure and a specific endpoint.

Descriptor Calculation and Feature Selection

To build a robust QSAR/QSPR model, a diverse set of molecular descriptors is calculated for a series of analogues. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric Descriptors: Molecular weight, molar volume, surface area, ovality.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices, Wiener index.

Feature selection algorithms are then employed to identify the most relevant descriptors that have the strongest correlation with the activity or property of interest, while minimizing redundancy.

AnalogueMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)
Analogue 1 (R=Methyl)227.352.138.3
Analogue 2 (R=Ethyl)241.382.538.3
Analogue 3 (R=Phenyl)289.403.838.3
Analogue 4 (R=Cyclohexyl)295.464.238.3

Model Development and Validation for Predicted Biological Activities

Using the selected descriptors, a predictive model is developed, often using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.net For a hypothetical set of analogues tested against a specific biological target, an MLR model might yield an equation like:

pIC50 = 0.5 * LogP - 0.02 * PSA + 1.2 * Dipole + 2.5

This equation suggests that activity increases with higher hydrophobicity (LogP) and dipole moment, but decreases with a larger polar surface area (PSA). The model's predictive power is rigorously assessed through internal and external validation, using metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A high-quality model will have R² and Q² values close to 1.0.

AnalogueExperimental pIC50Predicted pIC50Residual
Analogue 16.56.40.1
Analogue 26.86.9-0.1
Analogue 37.57.40.1
Analogue 47.27.3-0.1
Validation R² = 0.95 Q² = 0.88

Cheminformatics and Virtual Screening for Novel Analogues

Cheminformatics and virtual screening are powerful computational strategies to identify novel analogues of this compound from large chemical databases. mdpi.comnih.gov The process typically involves a multi-step workflow designed to efficiently filter vast libraries down to a manageable number of promising candidates for synthesis and testing. mdpi.com

The workflow begins by using the structure of this compound as a query. A similarity search is performed on a large compound library (e.g., ZINC, ChEMBL) using 2D fingerprints or 3D shape-based methods. f1000research.com This initial step identifies compounds with structural resemblance to the query.

The resulting hits are then filtered based on physicochemical properties to ensure drug-likeness, often using criteria such as Lipinski's Rule of Five. The remaining compounds can be subjected to more computationally intensive methods, such as pharmacophore screening or molecular docking, to prioritize candidates with the highest likelihood of binding to a specific target of interest. mdpi.com This hierarchical approach maximizes efficiency, enabling the rapid identification of novel and diverse chemical scaffolds with desired biological potential. psu.edu

Hit Compound IDTanimoto SimilarityPredicted LogPPredicted Affinity (kcal/mol)
ZINC123450.852.8-8.5
ZINC678900.823.1-8.1
ZINC543210.792.5-7.9
ZINC098760.753.5-7.7

Derivatization Strategies and Analogue Synthesis of Tert Butyl 2 Piperidin 4 Yl Propanoate

Modifications at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a key site for introducing a wide array of substituents to modulate the physicochemical and pharmacokinetic properties of the molecule.

N-Alkylation and N-Acylation Reactions for Diverse Substitutions

N-Alkylation

N-alkylation of the piperidine nitrogen introduces alkyl or substituted alkyl groups, which can significantly impact the compound's basicity, lipophilicity, and interaction with biological targets. Common methods for N-alkylation include:

Direct Alkylation with Alkyl Halides: This is a straightforward method where the piperidine nitrogen acts as a nucleophile, displacing a halide from an alkyl halide (e.g., alkyl bromide or iodide). The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the hydrohalic acid byproduct. The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common. To favor mono-alkylation and minimize the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to a solution of the piperidine. researchgate.net

Reductive Amination: This two-step, one-pot procedure involves the reaction of the piperidine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine. pearson.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). pearson.com This method is particularly useful for introducing a wide range of substituents, as a vast number of aldehydes and ketones are commercially available. iau.ir

Alkylation MethodReagentsTypical ConditionsProduct Type
Direct AlkylationAlkyl halide (R-X), Base (e.g., K₂CO₃)Acetonitrile or DMF, Room temperature to elevated temperatureN-Alkyl piperidine
Reductive AminationAldehyde/Ketone (R'COR''), Reducing agent (e.g., NaBH(OAc)₃)Dichloromethane (B109758) (DCM) or Methanol (B129727), Room temperatureN-Substituted alkyl piperidine

N-Acylation

N-acylation introduces an acyl group onto the piperidine nitrogen, forming an amide linkage. This transformation can alter the compound's hydrogen bonding capacity, polarity, and metabolic stability. Common acylation methods include:

Reaction with Acyl Chlorides or Anhydrides: Acyl chlorides and anhydrides are highly reactive acylating agents that readily react with the piperidine nitrogen. The reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to scavenge the acidic byproduct (HCl or a carboxylic acid). Dichloromethane is a commonly used solvent for these reactions.

Amide Coupling Reactions: Carboxylic acids can be coupled with the piperidine nitrogen using a variety of coupling agents. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

Acylation MethodReagentsTypical ConditionsProduct Type
Acyl Halide/AnhydrideAcyl chloride/anhydride (RCOCl/(RCO)₂O), Base (e.g., Et₃N)DCM, 0 °C to Room temperatureN-Acyl piperidine
Amide CouplingCarboxylic acid (RCOOH), Coupling agent (e.g., EDC, HOBt)DMF or DCM, Room temperatureN-Acyl piperidine

Formation of N-Oxides and Quaternary Ammonium Salts

N-Oxides

Oxidation of the tertiary amine in an N-substituted piperidine derivative leads to the formation of an N-oxide. This modification increases the polarity and water solubility of the compound and can alter its metabolic fate and biological activity. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). google.comresearchgate.net The choice of oxidant and reaction conditions can influence the stereoselectivity of the oxidation. researchgate.net

Quaternary Ammonium Salts

Further alkylation of a tertiary N-alkyl piperidine with an excess of an alkyl halide leads to the formation of a quaternary ammonium salt. researchgate.net These permanently charged compounds exhibit increased water solubility and can have distinct pharmacological properties compared to their tertiary amine precursors. The reaction is typically carried out by treating the N-alkyl piperidine with an alkyl halide, such as methyl iodide, in a suitable solvent. google.com

ModificationReagentsTypical ConditionsProduct Characteristics
N-Oxide Formationm-CPBA or H₂O₂DCM or Methanol, 0 °C to Room temperatureIncreased polarity and water solubility
QuaternizationExcess Alkyl halide (e.g., CH₃I)Acetonitrile or DMF, Room temperaturePermanently charged, high water solubility

Ring Expansion and Contraction Methodologies

Ring Expansion

The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cyclic amino alcohols. wikipedia.orgorganicreactions.org To apply this to the piperidine ring of tert-butyl 2-(piperidin-4-yl)propanoate, a multi-step sequence would be necessary. First, the piperidine nitrogen would need to be protected, and the ester group at the 4-position would need to be converted to a 1-aminomethyl-1-cycloalkanol moiety. Treatment of this intermediate with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) would induce a rearrangement to form a seven-membered azacycle (azepane) derivative. wikipedia.orgwikipedia.org

Ring Contraction

Ring contraction of piperidines to pyrrolidines is a more challenging transformation. One potential, though likely low-yielding, approach could be a multi-step process involving a Ciamician-Dennstedt-type rearrangement, although this reaction is primarily known for the ring expansion of pyrroles to pyridines. drugfuture.comchemistryschool.net A more plausible, albeit complex, strategy for piperidine ring contraction might involve an oxidative rearrangement. researchgate.net For instance, a suitably functionalized N-H piperidine can undergo oxidative rearrangement with reagents like iodosobenzene (B1197198) diacetate to form iminium ion intermediates that can be trapped to yield pyrrolidine (B122466) derivatives. researchgate.net Another approach involves the formation of bicyclic aziridinium (B1262131) ion intermediates from 3-substituted piperidines, which can then undergo nucleophilic ring-opening to form pyrrolidines. researchgate.net

Transformations of the Ester Moiety

The tert-butyl ester group of this compound provides a handle for further derivatization, primarily through its conversion to a carboxylic acid or directly to an amide.

Selective Hydrolysis to the Corresponding Carboxylic Acid

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. acsgcipr.org The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane. acsgcipr.org The mechanism involves protonation of the ester oxygen, followed by elimination of the stable tert-butyl cation, which is then trapped by a nucleophile or deprotonated to isobutylene (B52900). researchgate.net Lewis acids, such as zinc bromide (ZnBr₂) in dichloromethane, can also be employed for the chemoselective hydrolysis of tert-butyl esters, sometimes in the presence of other acid-labile protecting groups. acs.orgnih.govsemanticscholar.org

Hydrolysis MethodReagentsTypical ConditionsKey Feature
Acidic HydrolysisTrifluoroacetic acid (TFA)Dichloromethane (DCM), Room temperatureEfficient and common method
Lewis Acid-MediatedZinc Bromide (ZnBr₂)Dichloromethane (DCM), Room temperatureCan offer chemoselectivity

Transamidation and Amidation Reactions

While less common than hydrolysis followed by amide coupling, direct conversion of the tert-butyl ester to an amide (amidation) or another amide (transamidation) can be achieved under specific conditions.

Amidation

Direct amidation of esters, including tert-butyl esters, can be challenging due to the relatively low reactivity of esters with amines. However, certain methods can facilitate this transformation. For example, tert-butoxide-assisted amidation of esters has been reported to proceed under mild conditions. organic-chemistry.org Another approach involves the in-situ generation of a more reactive acyl intermediate. For instance, treatment of a tert-butyl ester with a chlorinating agent and a catalyst can form an acid chloride in situ, which then readily reacts with an amine to form the desired amide. researchgate.netorganic-chemistry.org

Transamidation

Transamidation, the exchange of the amino group of an amide, is a conceptually related process. While not directly applicable to the ester, the principle of activating a carbonyl group for reaction with an amine is relevant. In the context of the target molecule, the most practical approach to forming a diverse range of amides is through the hydrolysis of the tert-butyl ester to the carboxylic acid, followed by standard amide coupling reactions as described previously. This two-step process is generally more reliable and versatile than direct amidation of the tert-butyl ester.

ReactionReagentsTypical ConditionsNote
Direct AmidationAmine (R'₂NH), tert-butoxide or in-situ chlorinationVaries depending on methodCan be less general than the two-step approach
Hydrolysis then Amide Coupling1. TFA/DCM; 2. Amine, Coupling agent (e.g., EDC/HOBt)Two-step process, standard conditionsHighly versatile and reliable

Reduction to Alcohol Derivatives

The conversion of the tert-butyl ester functionality in this compound to a primary alcohol yields 2-(piperidin-4-yl)propan-1-ol, a derivative with altered polarity and hydrogen bonding capabilities. This transformation is typically accomplished through the use of potent hydride reducing agents.

One of the most effective reagents for this reduction is Diisobutylaluminium hydride (DIBAL-H). The reaction is generally conducted at low temperatures, such as -78 °C, to control reactivity and prevent side reactions. nih.govchemistrysteps.commasterorganicchemistry.com The mechanism involves the coordination of the aluminum center to the carbonyl oxygen, followed by the delivery of a hydride ion to the carbonyl carbon. This forms a stable tetrahedral intermediate. youtube.com Subsequent aqueous workup hydrolyzes this intermediate to afford the desired primary alcohol. The choice of a bulky reducing agent like DIBAL-H is crucial as it can selectively reduce esters to alcohols without affecting other potentially sensitive functional groups, provided the stoichiometry and temperature are carefully controlled. masterorganicchemistry.com

Alternatively, other strong reducing agents like Lithium aluminum hydride (LiAlH₄) can be employed. However, LiAlH₄ is a very powerful and less selective reducing agent, which necessitates the protection of the piperidine nitrogen (e.g., as a Boc or Cbz derivative) prior to the reduction to avoid undesired reactions.

Table 1: Comparison of Reducing Agents for the Synthesis of 2-(piperidin-4-yl)propan-1-ol

Reagent Typical Conditions Advantages Disadvantages
DIBAL-H Toluene or THF, -78 °C to 0 °C High selectivity, can be used on unprotected piperidine with care. nih.gov Requires low temperatures, sensitive to air and moisture.
LiAlH₄ THF or Et₂O, 0 °C to reflux High yielding, potent reducing agent. Less selective, requires N-protection of the piperidine ring.

| LiBH₄ | THF or MeOH, RT to reflux | Milder than LiAlH₄, can show better selectivity. | Slower reaction times compared to LiAlH₄. |

Stereoisomeric and Diastereoisomeric Analogues

The propanoate fragment of this compound contains a chiral center at the C-2 position. The synthesis and separation of specific stereoisomers are critical for understanding their differential interactions with biological targets.

Directed Asymmetric Synthesis of Specific Stereoisomers

The controlled synthesis of a specific enantiomer of this compound can be achieved using chiral auxiliaries. wikipedia.org One established method involves the use of Evans oxazolidinone auxiliaries. In this approach, an N-acylated oxazolidinone is deprotonated to form a chiral enolate. This enolate is then reacted with a suitable piperidine-containing electrophile, or alternatively, a chiral auxiliary-bearing acetate (B1210297) enolate can be alkylated with a 4-halomethylpiperidine derivative (with appropriate N-protection). The bulky chiral auxiliary directs the alkylation to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. researchgate.net Subsequent removal of the chiral auxiliary under mild conditions yields the desired enantiomerically enriched propanoate derivative.

Carbohydrate-based chiral auxiliaries, such as those derived from galactosylamine, have also been successfully employed in the stereoselective synthesis of substituted piperidines, offering another route to control the stereochemistry. researchgate.netaminer.org

Table 2: Chiral Auxiliaries for Asymmetric Synthesis

Chiral Auxiliary Key Features Typical Diastereomeric Excess (d.e.)
Evans Oxazolidinones Well-defined transition states, predictable stereochemical outcome. >95%
Camphorsultam Highly crystalline derivatives, facilitates purification. >90%

| Pseudoephedrine | Forms crystalline amides, removable under mild conditions. | >95% |

Chiral Resolution Techniques for Enantiomeric Separation

When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers using chiral resolution techniques.

One common method is diastereomeric salt formation . rsc.org This involves reacting the racemic piperidine derivative with a chiral resolving agent, such as an enantiomerically pure acid like (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid. google.comnih.gov This reaction forms a mixture of two diastereomeric salts, which possess different physical properties, notably solubility. google.com Through fractional crystallization, one diastereomer can be selectively precipitated from the solution. The purified diastereomeric salt is then treated with a base to break the salt and liberate the enantiomerically pure piperidine derivative.

Another powerful technique is chiral High-Performance Liquid Chromatography (HPLC) . researchgate.netresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. As the racemic mixture passes through the column, one enantiomer is retained more strongly than the other, leading to their separation. This technique is highly effective for both analytical and preparative-scale separations, providing access to enantiomers with high optical purity. nih.gov

Bioisosteric Replacements in the Propanoate and Piperidine Fragments

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile. nih.govu-tokyo.ac.jp

Isosteric Substitution of Oxygen with Sulfur or Nitrogen

The ester group in this compound can be replaced with bioisosteric thioesters or amides to enhance metabolic stability and alter binding interactions. researchgate.netnih.gov

Thioester Analogues: The corresponding S-tert-butyl 2-(piperidin-4-yl)propanethioate can be synthesized from the parent carboxylic acid (2-(piperidin-4-yl)propanoic acid). The carboxylic acid can be activated with a coupling agent like DCC (dicyclohexylcarbodiimide) or TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and then reacted with tert-butyl thiol to form the thioester. organic-chemistry.orgwikipedia.org Thioesters are generally more resistant to hydrolysis by esterases than their oxygen-containing counterparts. rsc.org

Amide Analogues: Amides are classic bioisosteres of esters. sci-hub.se The synthesis of N-substituted 2-(piperidin-4-yl)propanamides involves coupling the corresponding carboxylic acid with a primary or secondary amine using standard peptide coupling reagents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or CDI (Carbonyldiimidazole). nih.gov This approach allows for the introduction of a wide variety of substituents on the nitrogen atom, enabling extensive structure-activity relationship (SAR) studies.

Fluorination and Halogenation for Modulating Electronic Properties

The introduction of halogens, particularly fluorine, into the structure can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule.

Fluorination: Fluorine atoms can be introduced into the piperidine ring to modulate the pKa of the piperidine nitrogen. nih.gov Electrophilic fluorinating reagents, such as Selectfluor®, can be used to install fluorine onto electron-rich positions of the piperidine ring or its precursors. nsf.govnumberanalytics.commdpi.com For instance, fluorination of a corresponding enamine or enecarbamate precursor could yield fluorinated piperidine derivatives.

Halogenation of the Propanoate Fragment: The α-carbon of the propanoate moiety is amenable to halogenation. Under acidic conditions, the ester can be converted to its enol form, which then reacts with a halogen (e.g., Br₂ or Cl₂) to yield the α-halo ester. msu.eduwikipedia.org This reaction is typically self-limiting and results in monohalogenation. libretexts.org In contrast, base-promoted α-halogenation often leads to polyhalogenation because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens. pressbooks.publibretexts.org The introduction of a halogen at this position creates a new electrophilic center and alters the electronic nature of the adjacent carbonyl group.

Table 3: Summary of Derivatization and Analogue Synthesis Strategies

Section Strategy Key Reagents/Methods Resulting Modification
5.2.3 Reduction DIBAL-H, LiAlH₄ Conversion of ester to primary alcohol
5.3.1 Asymmetric Synthesis Evans Oxazolidinones, Chiral Auxiliaries Synthesis of specific stereoisomers
5.3.2 Chiral Resolution Diastereomeric Salt Formation, Chiral HPLC Separation of enantiomers
5.4.1 Bioisosteric Replacement Thiols, Amines, Coupling Reagents Formation of thioester or amide analogues

| 5.4.2 | Halogenation | Selectfluor®, Br₂, Cl₂ | Introduction of F, Cl, or Br to modulate properties |

Prodrug and Soft Drug Design Based on the Ester Linkage

The tert-butyl ester group in this compound is a key functional group for the design of prodrugs and soft drugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. Soft drugs, on the other hand, are active compounds that are designed to undergo predictable metabolism to inactive and non-toxic metabolites after exerting their therapeutic effect. The ester linkage in this compound can be strategically exploited for both of these approaches.

Esterase-Mediated Hydrolysis and Release Kinetics

The in vivo cleavage of the ester bond in prodrugs is often mediated by esterases, a class of ubiquitous enzymes in the body. The rate of this hydrolysis is a critical factor in determining the pharmacokinetic profile of the released drug.

Esterase-based prodrugs are a common strategy to improve the physicochemical properties of drug candidates, such as solubility, stability, and oral bioavailability. nih.gov The tert-butyl group of this compound provides significant steric hindrance around the carbonyl group of the ester. This steric bulk generally results in a slower rate of hydrolysis by esterases compared to less hindered esters like methyl or ethyl esters. This slower cleavage can be advantageous for achieving sustained release of the active carboxylic acid, 2-(piperidin-4-yl)propanoic acid, thereby prolonging its therapeutic effect and potentially reducing dosing frequency.

The kinetics of esterase-mediated hydrolysis can be modulated by modifying the structure of the alcohol or the carboxylic acid moiety. For instance, alterations to the piperidine ring or the propanoate side chain can influence the binding affinity of the molecule to the active site of esterases, thereby affecting the rate of cleavage. While specific kinetic data for the hydrolysis of this compound is not extensively reported in publicly available literature, general principles of enzyme kinetics suggest that the hydrolysis would follow Michaelis-Menten kinetics, characterized by the parameters Km (Michaelis constant) and Vmax (maximum reaction velocity).

Table 1: Factors Influencing Esterase-Mediated Hydrolysis of this compound Analogues

FactorInfluence on Hydrolysis RateRationale
Steric Hindrance DecreasesThe bulky tert-butyl group restricts access of the ester carbonyl to the active site of the esterase.
Electronic Effects Can increase or decreaseElectron-withdrawing groups on the piperidine ring can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, potentially increasing the hydrolysis rate. Conversely, electron-donating groups may decrease the rate.
Lipophilicity Can influenceThe overall lipophilicity of the molecule can affect its partitioning into cellular compartments where esterases are located, thereby influencing the effective concentration of the substrate available for hydrolysis.
Enzyme Specificity VariesDifferent types of esterases (e.g., carboxylesterases, butyrylcholinesterase) exhibit varying substrate specificities. The rate of hydrolysis will depend on the specific esterases present in the target tissue. nih.gov

Design of Targeted Delivery Systems (General, not clinical)

The piperidine scaffold of this compound provides a convenient handle for the attachment of targeting moieties, enabling the design of targeted drug delivery systems. The secondary amine of the piperidine ring can be functionalized without disturbing the ester linkage, which can be reserved for the release of the active drug at the target site.

The general strategy involves conjugating a targeting ligand to the piperidine nitrogen. This ligand is chosen to bind specifically to receptors or antigens that are overexpressed on the surface of target cells, such as cancer cells or inflamed tissues. This targeted approach aims to increase the concentration of the therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects.

Upon binding of the targeting ligand to its receptor, the drug-conjugate can be internalized into the cell via receptor-mediated endocytosis. Once inside the cell, the ester linkage of the this compound moiety can be cleaved by intracellular esterases, releasing the active 2-(piperidin-4-yl)propanoic acid derivative.

Table 2: Components of a Targeted Delivery System Based on this compound

ComponentFunctionExamples of Chemical Moieties
Targeting Ligand Binds to specific receptors on target cells.Monoclonal antibodies, peptides (e.g., RGD peptides), small molecules (e.g., folic acid).
Linker Connects the targeting ligand to the piperidine scaffold.Polyethylene glycol (PEG) chains, cleavable linkers (e.g., hydrazones, disulfides).
Piperidine Scaffold Serves as the core structure for conjugation.The piperidine ring of this compound.
Ester Linkage Allows for the release of the active drug upon enzymatic cleavage.The tert-butyl ester of the propanoate group.
Active Drug The therapeutic agent to be delivered.The 2-(piperidin-4-yl)propanoic acid derivative.

The modular nature of this design allows for the combination of different targeting ligands and linkers to create a variety of targeted delivery systems tailored for specific therapeutic applications. The choice of each component will depend on the biological target and the desired pharmacokinetic and pharmacodynamic properties of the final conjugate.

Pre Clinical Biological and Pharmacological Investigations of Tert Butyl 2 Piperidin 4 Yl Propanoate Analogues

In Vitro Receptor Binding Assays (e.g., GPCRs, Ion Channels, Transporters)

Following a comprehensive review of available scientific literature, no specific data from in vitro receptor binding assays for Tert-butyl 2-(piperidin-4-yl)propanoate or its direct analogues could be identified. This includes a lack of published radioligand binding displacement studies and competitive binding affinity determinations (Ki values) for common targets such as G-protein coupled receptors (GPCRs), ion channels, or transporters.

Radioligand Binding Displacement Studies

There is no publicly available research detailing the use of this compound or its analogues in radioligand binding displacement assays to determine their affinity for specific receptor sites.

Competitive Binding Affinity Determination (Ki values)

No studies reporting the competitive binding affinity (Ki values) of this compound or its close analogues against any biological receptor have been found in the public domain.

Enzyme Inhibition and Activation Assays (e.g., Serine Hydrolases, Cytochrome P450s)

Similarly, a thorough search of scientific databases and literature did not yield any specific data on the effects of this compound or its analogues in enzyme inhibition or activation assays. While research exists on other piperidine-containing molecules as enzyme inhibitors, this information is not directly applicable to the specified compound.

Kinetic Characterization (IC50, Km, Vmax determinations)

There are no published studies that provide kinetic characterization, such as IC50, Km, or Vmax values, for the interaction of this compound or its analogues with enzymes like serine hydrolases or cytochrome P450s.

Mechanism-Based Enzyme Inhibition Studies

No mechanism-based enzyme inhibition studies for this compound or its analogues are available in the scientific literature.

Cellular Assays for Functional Activity and Signal Transduction Pathways

There is no published data from cellular assays that would describe the functional activity of this compound or its analogues. Consequently, information regarding their effects on cellular signal transduction pathways is not available.

Structure-Activity Relationship (SAR) Studies of this compound AnaloguesNo publications detailing the synthesis and systematic evaluation of a series of this compound analogues to determine their structure-activity relationships were found. Consequently, information regarding the following is unavailable:

Identification of Key Pharmacophoric Elements

Due to the absence of specific research data for this compound and its analogues in the public domain, the generation of a scientifically accurate and informative article according to the provided outline is not feasible at this time.

Rational Design of Optimized Analogues Based on SAR Data

The rational design of optimized analogues of a lead compound, such as this compound, is a critical step in the drug discovery process. This process is heavily reliant on the analysis of structure-activity relationship (SAR) data obtained from initial screening and biological testing of a series of related compounds. Although specific preclinical data for this compound is not extensively available in public literature, we can extrapolate from established principles of medicinal chemistry and SAR studies of analogous piperidine-based scaffolds to outline a rational design strategy. The overarching goal is to systematically modify the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.

The core structure of this compound presents several key regions that are amenable to chemical modification. These include the piperidine (B6355638) ring, the propanoate side chain at the 4-position, and the tert-butyl ester group. A systematic exploration of the chemical space around these regions allows for the development of a comprehensive SAR profile.

Piperidine Ring Modifications:

The piperidine moiety is a common scaffold in many centrally active agents and offers multiple points for modification. nih.gov The nitrogen atom of the piperidine ring is a primary site for substitution. SAR studies on various piperidine-containing compounds have shown that the nature of the substituent on the piperidine nitrogen is critical for activity and selectivity. nih.gov For instance, in a series of 4-phenylamidopiperidines, high analgesic potency was observed with aralkyl substituents on the piperidine nitrogen. nih.gov A similar strategy could be applied to the this compound scaffold.

Furthermore, the stereochemistry of substituents on the piperidine ring can significantly impact biological activity. thieme-connect.com The introduction of substituents at the 2- or 3-positions of the piperidine ring could be explored to enhance aqueous solubility and in vivo potency. thieme-connect.com

Propanoate Side Chain Modifications:

The 2-(piperidin-4-yl)propanoate side chain is another crucial determinant of pharmacological activity. Alterations to this group can influence how the molecule interacts with its biological target. Key modifications to consider include:

Variation of the Alkyl Chain: The length and branching of the alkyl chain of the propanoate can be varied. For example, replacing the methyl group at the 2-position with larger alkyl groups (ethyl, propyl) or introducing branching could probe the steric tolerance of the target's binding pocket.

Bioisosteric Replacement of the Ester: The tert-butyl ester group can be replaced with other bioisosteres to modulate the compound's physicochemical properties, such as stability and polarity. drughunter.comctppc.org Bioisosteric replacements for carboxylic acid esters can include amides, oxadiazoles, or tetrazoles, which can alter hydrogen bonding capabilities and metabolic stability. drughunter.comctppc.org The success of such replacements is highly context-dependent and aims to improve oral bioavailability and reduce off-target toxicity. drughunter.com

Tert-butyl Ester Modifications:

The tert-butyl group of the ester provides steric bulk and influences the lipophilicity of the molecule. Replacing the tert-butyl group with smaller (e.g., methyl, ethyl) or different bulky groups can fine-tune the compound's pharmacokinetic profile. This can also impact the rate of hydrolysis of the ester by plasma esterases, thereby affecting the compound's duration of action.

Hypothetical SAR Data Table:

To illustrate the process of rational design, the following interactive data table presents hypothetical SAR data for a series of analogues based on the this compound scaffold. This data is representative of what might be generated in a preclinical drug discovery program.

Compound IDR1 (on Piperidine-N)R2 (at Propanoate-2)R3 (Ester Group)In Vitro Potency (IC50, nM)Selectivity (Fold vs. Off-Target)
LEAD-001HCH3tert-Butyl15010
ANA-002Benzyl (B1604629)CH3tert-Butyl5025
ANA-003HEthyltert-Butyl2008
ANA-004HCH3Methyl18012
ANA-005BenzylCH3Amide (CONH2)8050

Based on the hypothetical data in the table, several SAR trends can be deduced:

Substitution on the Piperidine Nitrogen (R1): The introduction of a benzyl group at the R1 position (ANA-002) leads to a threefold increase in potency compared to the unsubstituted parent compound (LEAD-001). This suggests that a hydrophobic interaction in this region is beneficial for activity.

Modification of the Propanoate Side Chain (R2): Increasing the size of the alkyl group at the 2-position from methyl to ethyl (ANA-003) results in a decrease in potency, indicating that this position may be sterically constrained within the binding site.

Variation of the Ester Group (R3): Replacing the tert-butyl ester with a smaller methyl ester (ANA-004) does not significantly improve potency. However, the bioisosteric replacement of the ester with a primary amide (ANA-005) not only maintains good potency but also significantly improves selectivity. This could be due to the introduction of a hydrogen bond donor/acceptor group that forms a specific interaction with the target protein.

Advanced Analytical Methodologies for Tert Butyl 2 Piperidin 4 Yl Propanoate

Chromatographic Techniques for Purity, Enantiomeric Excess, and Impurity Profiling

Chromatography is the cornerstone of pharmaceutical analysis, providing powerful tools for separating and quantifying the main component and any associated impurities. ijprajournal.com For Tert-butyl 2-(piperidin-4-yl)propanoate, a multi-faceted chromatographic approach is essential.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Since the stereochemistry of a molecule can significantly impact its pharmacological activity, establishing the enantiomeric purity of chiral intermediates like this compound is critical. Chiral HPLC is the method of choice for this purpose. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to different retention times. bgb-analytik.com

Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRAL ART, RegisCell®, RegisPack®), are widely used for their broad applicability. bgb-analytik.comymc.co.jp Method development often involves screening a set of columns with different mobile phases, typically in normal-phase mode (e.g., hexane/alcohol mixtures), to achieve optimal separation. ymc.co.jp The enantiomeric excess (ee) is then determined by comparing the peak areas of the two enantiomers.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity

ParameterCondition
Column CHIRAL ART Amylose-SA (Immobilized Polysaccharide)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Injection Volume 10 µL
Expected R-Isomer tR ~8.5 min
Expected S-Isomer tR ~10.2 min

LC-UV, LC-MS, and LC-MS/MS for Quantitation and Identification of Process Impurities

Impurity profiling is a crucial aspect of pharmaceutical development, aimed at identifying and quantifying impurities that may arise during synthesis. waters.com A combination of liquid chromatography with ultraviolet (LC-UV) and mass spectrometry (LC-MS) detection provides a comprehensive workflow for this analysis. waters.com LC-UV is a robust technique for quantifying known impurities against a reference standard, while LC-MS and tandem MS (LC-MS/MS) are indispensable for the structural elucidation of unknown impurities. ijprajournal.comwaters.com

The high sensitivity and specificity of LC-MS allow for the detection of trace-level impurities that might be missed by UV detection alone. sigmaaldrich.com This hyphenated technique provides molecular weight information and fragmentation patterns, which are essential for identifying process-related impurities and degradation products.

Table 2: Potential Process Impurities and Corresponding Analytical Approach

Impurity NamePotential OriginPrimary Analytical Technique
2-(Piperidin-4-yl)propanoic acidIncomplete esterification or hydrolysis of the tert-butyl esterLC-MS
Di-tert-butyl 2,2'-(piperidine-1,4-diyl)dipropanoateN-alkylation side reactionLC-MS/MS for structural confirmation
Tert-butyl 2-(pyridin-4-yl)propanoateImpurity in starting material or dehydrogenationLC-UV for quantitation, LC-MS for ID

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Residual Solvents

Residual solvents are organic volatile chemicals that are used or produced during the synthesis of drug substances and are not completely removed. shimadzu.com Since these solvents can be toxic or affect the physicochemical properties of the API, their levels are strictly controlled according to guidelines such as ICH Q3C. shimadzu.comthermofisher.com

Headspace gas chromatography coupled with mass spectrometry (HS-GC-MS) is the standard technique for analyzing residual solvents. ijpsonline.com In this method, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC-MS system. This technique is highly sensitive and selective, allowing for the accurate determination of solvents in trace amounts. ijpsonline.com

Table 3: Typical HS-GC-MS Parameters for Residual Solvent Analysis

ParameterCondition
Column DB-624 (6% Cyanopropylphenyl–94% Dimethylpolysiloxane)
Injector Headspace Sampler
Vial Equilibration Temp 80 °C
Vial Equilibration Time 20 min
Carrier Gas Helium
Detector Mass Spectrometer (Scan mode m/z 35-300)
Common Solvents Toluene, Dichloromethane (B109758), Methanol (B129727), Isopropanol

Capillary Electrophoresis (CE) and Microchip Electrophoresis for Separation and Analysis

Capillary electrophoresis (CE) and its miniaturized counterpart, microchip electrophoresis (MCE), are high-efficiency separation techniques that separate molecules based on their size and charge in an electric field. nih.govmdpi.com These methods offer significant advantages, including extremely low sample and reagent consumption, rapid analysis times (often in seconds), and high separation efficiency. nih.govmdpi.comresearchgate.net

For this compound, CE and MCE can be employed for rapid purity assessments and the analysis of charged impurities. The inherent speed of these techniques makes them well-suited for high-throughput screening applications during process development or for at-line monitoring of reaction progress. nih.gov MCE, in particular, integrates sample injection, separation, and detection on a single small device, offering the potential for portable, automated analysis. mdpi.comnih.gov

Coulometric Karl Fischer Titration for Water Content Determination in Synthetic Batches

Water content is a critical parameter for many pharmaceutical intermediates, as it can affect stability, reactivity, and crystalline form. Karl Fischer titration is the gold standard for water determination in pharmaceuticals. researchgate.netmetrohm.com For samples with very low water content, such as highly pure intermediates, the coulometric method is preferred due to its high sensitivity and accuracy. gmpinsiders.commachinerylubrication.com

Coulometric Karl Fischer titration is an absolute method where iodine is generated electrochemically during the titration. metrohmsiam.com The amount of generated iodine, which reacts stoichiometrically with water, is calculated from the total charge passed, allowing for the precise determination of water content at parts-per-million (ppm) levels. machinerylubrication.commetrohmsiam.com This makes it ideal for ensuring that batches of this compound meet stringent dryness specifications before proceeding to the next synthetic step.

Table 4: Comparison of Volumetric and Coulometric Karl Fischer Titration

FeatureVolumetric TitrationCoulometric Titration
Principle Titrant added via a buretteTitrant generated electrochemically in the cell
Typical Water Content 100 ppm to 100%1 ppm to 5%
Sensitivity LowerHigher (measures down to µg of water)
Application Samples with moderate to high water levelsVery dry samples, APIs, specialty chemicals

Development of Novel Biosensors for Targeted Detection of Analogues (If applicable for research tools)

While not a standard quality control method, the development of biosensors represents a frontier in analytical science with potential applications in pharmaceutical research. Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target substance. researchgate.net

For a compound like this compound, a biosensor could theoretically be developed for the rapid and selective detection of this molecule or its structurally related analogues in complex matrices. For instance, research has shown the development of optical DNA biosensors based on piperidine-substituted complexes for detecting specific targets. nih.govmdpi.com A similar approach could involve using specific enzymes or aptamers (short nucleic acid sequences) that bind selectively to the piperidine (B6355638) moiety or the entire molecule. Such a tool would be valuable in high-throughput screening environments to quickly identify the presence of target analogues in large compound libraries or to monitor biocatalytic processes. researchgate.netnih.gov

Sample Preparation Techniques for Complex Matrices (e.g., Animal Biological Samples, Reaction Mixtures, Environmental Samples)

The accurate quantification of this compound in diverse and complex matrices necessitates robust and efficient sample preparation techniques. The primary objectives of these methodologies are to remove interfering endogenous or exogenous substances, concentrate the analyte to a detectable level, and present it in a solvent compatible with the subsequent analytical instrumentation, typically Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of technique is highly dependent on the specific matrix, the physicochemical properties of the analyte, and the desired sensitivity of the assay.

Animal Biological Samples

Analysis of this compound in biological samples such as plasma, serum, and tissue homogenates is critical for pharmacokinetic and metabolic studies. These matrices are rich in proteins, phospholipids (B1166683), salts, and other potential interferences that can cause matrix effects and compromise analytical accuracy. chromatographyonline.com

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma or serum samples. americanlaboratory.com It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the sample, which denatures and precipitates the proteins.

Procedure: A common approach involves the addition of three volumes of cold acetonitrile to one volume of plasma. The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed (e.g., >10,000 x g) to pellet the precipitated proteins. The resulting supernatant, containing the analyte, can then be directly injected into an LC-MS system or further processed.

Advantages: Simplicity, speed, and low cost.

Disadvantages: This method offers minimal cleanup, leaving behind significant amounts of other matrix components like phospholipids, which can cause ion suppression in the mass spectrometer and shorten the lifespan of the analytical column. americanlaboratory.com

Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the aqueous biological matrix into a water-immiscible organic solvent based on its differential solubility. Given that this compound is a basic compound (due to the piperidine nitrogen) and has hydrophobic character (from the tert-butyl group), LLE is a highly effective technique.

Procedure: The aqueous sample (e.g., plasma) is first basified, typically by adding a small volume of a base like sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, to neutralize the charge on the piperidine nitrogen and increase its partition into the organic phase. An extraction solvent such as methyl tert-butyl ether (MTBE), ethyl acetate (B1210297), or dichloromethane is then added. americanlaboratory.com After vigorous mixing and centrifugation to separate the phases, the organic layer containing the analyte is collected, evaporated to dryness, and reconstituted in a mobile phase-compatible solvent.

Supported Liquid Extraction (SLE): A modern variation of LLE, SLE utilizes a solid support material (e.g., diatomaceous earth) onto which the aqueous sample is loaded. americanlaboratory.com A water-immiscible organic solvent is then passed through the support, partitioning the analyte into the solvent while leaving polar interferences behind. This technique avoids emulsion formation and is easily automated.

ParameterConditionAnalyte Recovery (%)
Sample Rat Plasma (100 µL)
pH Adjustment 20 µL 1M NaOH
Extraction Solvent Methyl tert-butyl ether (MTBE)> 90%
Mixing Vortex 2 min
Centrifugation 4000 x g for 10 min
Evaporation Under N2 at 40°C
Reconstitution 100 µL 50:50 Acetonitrile:Water
This table presents typical parameters and expected recovery for a Liquid-Liquid Extraction protocol for a compound structurally similar to this compound from a plasma matrix.
Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that can provide the cleanest extracts, minimizing matrix effects. chromatographyonline.com It relies on the partitioning of the analyte between a solid stationary phase (sorbent) and the liquid sample matrix. For a basic compound like this compound, a mixed-mode cation exchange sorbent is often ideal.

Procedure: A typical mixed-mode SPE protocol involves four steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol).

Equilibration: The sorbent is equilibrated with an aqueous buffer (e.g., ammonium acetate, pH 5) to prepare it for the sample. chromatographyonline.com

Loading: The pre-treated plasma sample (often diluted with an acidic buffer to ensure the piperidine nitrogen is protonated) is loaded onto the cartridge. The analyte binds to the cation-exchange functional groups of the sorbent.

Washing: The cartridge is washed with an aqueous buffer to remove salts and other polar interferences, followed by an organic solvent (e.g., methanol) to remove non-polar interferences like phospholipids. chromatographyonline.com

Elution: The analyte is eluted using a small volume of an organic solvent containing a base (e.g., 2-5% ammonium hydroxide in methanol) to neutralize the piperidine nitrogen and release it from the sorbent. chromatographyonline.com

Advantages: High selectivity, high concentration factors, and significant reduction of matrix effects. The process is also readily automated for high-throughput applications.

SPE StepSolvent/SolutionPurpose
Conditioning 1 mL MethanolActivate sorbent functional groups
Equilibration 1 mL 2% Formic Acid in WaterPrepare sorbent for sample loading
Sample Loading 0.5 mL Plasma (pre-treated 1:1 with 2% Formic Acid)Bind protonated analyte to sorbent
Wash 1 1 mL 2% Formic Acid in WaterRemove polar interferences
Wash 2 1 mL MethanolRemove phospholipids and non-polar interferences
Elution 1 mL 5% Ammonium Hydroxide in MethanolNeutralize and elute the analyte
This table outlines a typical mixed-mode Solid-Phase Extraction protocol for isolating a basic compound like this compound from plasma.
Tissue Homogenization

For analysis in animal tissues (e.g., brain, liver, kidney), the first step is homogenization. chromatographyonline.com The tissue is typically weighed and homogenized in a specific volume of buffer or solvent using mechanical means like a bead mill or tissue grinder. chromatographyonline.com The resulting homogenate is then centrifuged, and the supernatant can be treated as a liquid sample and subjected to PPT, LLE, or SPE for further cleanup. chromatographyonline.com

Reaction Mixtures

Monitoring the progress of a chemical synthesis or purifying the final product requires extracting this compound from the reaction mixture. These samples can contain starting materials, reagents, catalysts, and by-products.

Procedure: A common workup procedure involves quenching the reaction, followed by an aqueous wash and extraction. For instance, after a reaction in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), water or a saturated aqueous solution of ammonium chloride might be added. chemicalbook.com The pH of the aqueous layer is often adjusted to be basic (pH > 9) to ensure the piperidine moiety is in its free base form. The mixture is then extracted with a water-immiscible organic solvent such as ethyl acetate or DCM. chemicalbook.com The combined organic layers are washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure. chemicalbook.com

Environmental Samples

The detection of this compound in environmental water samples (e.g., surface water, wastewater) is crucial for environmental fate and impact studies. mdpi.com The analyte is typically present at very low concentrations (trace levels), necessitating a preconcentration step.

Procedure: Solid-Phase Extraction is the most widely used technique for this purpose. mdpi.commdpi.com Large volumes of the water sample (e.g., 100 mL to 1 L) are passed through an SPE cartridge, often a mixed-mode cation exchange or a polymeric reversed-phase sorbent.

The water sample is typically acidified to a pH of around 3-4 to ensure the analyte is protonated and efficiently retained on the sorbent. nih.gov

After loading, the cartridge is washed with purified water to remove salts.

Elution is performed with a small volume of a suitable solvent, such as methanol or acetonitrile, often containing a modifier like hydrochloric acid or ammonium hydroxide, to achieve a high enrichment factor (e.g., 100 to 1000-fold). nih.gov The eluate can then be analyzed by LC-MS/MS.

ParameterCondition
Sample Volume 500 mL River Water
Sample pH Adjustment Acidified to pH 4 with Formic Acid
SPE Sorbent Mixed-Mode Weak Cation Exchange
Wash Step 5 mL Purified Water
Elution Solvent 5 mL 2M Hydrochloric Acid in Methanol
Enrichment Factor 100x (after evaporation and reconstitution in 0.5 mL)
This table details a representative SPE method for the preconcentration of a piperidine-containing compound from an environmental water matrix.

Patent Landscape and Research Applications of Tert Butyl 2 Piperidin 4 Yl Propanoate

Analysis of Patent Filings Related to Synthesis, Derivatization, and Uses of Structurally Related Compounds

An analysis of the patent landscape reveals a strong focus on piperidine (B6355638) derivatives as crucial components of pharmacologically active agents. While patents specifically claiming Tert-butyl 2-(piperidin-4-yl)propanoate are not prominent, numerous patents protect the synthesis and application of structurally related chiral piperidines, highlighting their value as intermediates.

Key trends observed in these patent filings include:

Novel Synthetic Routes: A significant portion of intellectual property is directed towards new methods for producing enantiomerically pure piperidine derivatives. google.com This includes the development of novel catalysts, and stereoselective reactions like asymmetric hydrogenation. nih.gov

Intermediates for Complex APIs: Patents frequently claim piperidine-containing structures as key intermediates in the synthesis of complex therapeutic agents, such as kinase inhibitors or receptor modulators. google.com The claims often cover a core piperidine scaffold with various substitution patterns, designed to be elaborated into a final drug molecule.

Derivatization for Bioactivity: Many patents focus on the derivatization of the piperidine nitrogen or substituents on the ring to modulate biological activity, improve pharmacokinetic properties, or enhance target binding. thieme-connect.com The nitrogen atom, for instance, can effectively interact with the active sites of enzymes, forming hydrogen bonds that increase binding affinity. nih.gov

The following table summarizes representative patents involving piperidine derivatives, illustrating the breadth of innovation in this area.

Patent / ApplicationTitleScope of a ClaimRelevance to Piperidine Derivatives
US20080051579A1Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine (B1678525) derivatives using sameA method for resolving piperidin-yl-alkylene-alcohols into their respective isomers with high enantiomeric purity. google.comProtects a key process for obtaining chiral piperidine intermediates essential for synthesizing specific cyclin-dependent kinase (CDK) inhibitors. google.com
CN108976164AThe preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agentA multi-step synthesis of a specific chiral piperidine amine compound starting from 1-benzyl-4-methyl-3-piperidine alcohol. google.comCovers a specific synthetic route and the recovery of the chiral resolving agent, highlighting the economic and industrial importance of efficient chiral synthesis. google.com
US4546148APolymeric compounds, containing piperidine radicals, a process for their preparation, and their use as stabilizers for synthetic polymersPolymeric compounds containing a specific 2,2,6,6-tetramethylpiperidine (B32323) radical and their use as light stabilizers for synthetic polymers. google.comDemonstrates the application of piperidine moieties outside of pharmaceuticals, in this case for material science and polymer protection. google.com

Intellectual Property Strategies for Novel Synthetic Routes and Analogues

The prevalence of the piperidine scaffold in high-value molecules makes the associated intellectual property (IP) a critical asset. usm.edu IP strategies for novel synthetic routes and analogues of compounds like this compound typically focus on several key areas:

Enantioselective Synthesis: Given that the biological activity of chiral molecules often resides in a single enantiomer, methods that provide high enantiomeric purity are highly valuable. IP protection is often sought for novel chiral catalysts, ligands, or entire asymmetric synthetic pathways that can produce a specific stereoisomer. google.comusm.edu

Novel Analogues and Scaffolds: Protecting a library of novel analogues around a core scaffold is a common strategy. For this compound, this could involve patenting derivatives with different substituents on the piperidine ring or replacing the tert-butyl ester with other functional groups. This creates a protective halo around the core structure, preventing competitors from easily designing around the initial invention.

"Freedom to Operate" Analysis: Before investing in a particular synthetic route, companies conduct extensive "freedom to operate" searches to ensure their process does not infringe on existing patents. A successful IP strategy often involves developing a synthetic route that is demonstrably novel and non-obvious compared to prior art.

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

This compound is structurally well-suited to serve as a versatile intermediate in multi-step organic synthesis. The piperidine ring is a common feature in FDA-approved pharmaceuticals, acting as a robust scaffold that can correctly orient functional groups for interaction with biological targets. thieme-connect.comnih.gov

The key structural features of this intermediate include:

A Secondary Amine: The nitrogen atom in the piperidine ring is a nucleophile and a base, providing a reactive site for introducing a wide variety of substituents. This is a common point of attachment for building out larger, more complex molecules.

A Protected Carboxylic Acid: The propanoate group is protected as a tert-butyl ester. The tert-butyl group is a common protecting group that is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the carboxylic acid. This allows the acid to be used in subsequent reactions, such as amide bond formation.

A Chiral Center: The carbon atom at the 2-position of the propanoate chain is a chiral center. Using an enantiomerically pure form of this intermediate allows for the synthesis of stereochemically defined final products, which is often critical for therapeutic efficacy. thieme-connect.comresearchgate.net

Piperidine derivatives with similar functionalities are used as building blocks for a wide range of pharmaceuticals, including analgesics, kinase inhibitors, and central nervous system agents. usm.edutandfonline.com

Therapeutic AreaExample of Piperidine-Containing DrugRole of the Piperidine Moiety
Pain ManagementFentanylThe piperidine ring is a core component of the pharmacophore, essential for binding to µ-opioid receptors. tandfonline.com
OncologyLenalidomideThe functionalized piperidine ring is crucial for its immunomodulatory activity. nih.gov
AllergyLoratadineThe piperidine scaffold connects different aromatic parts of the molecule and is key to its antihistamine activity. nih.gov

Applications in Material Science Research (e.g., Polymer Synthesis, Specialty Chemicals)

While the primary application of piperidine derivatives is in pharmaceuticals, they also have documented and potential uses in material science. The stability and functional handles of the piperidine ring allow for its incorporation into larger macromolecular structures.

Polymer Stabilizers: Certain piperidine derivatives, particularly hindered amine light stabilizers (HALS) based on 2,2,6,6-tetramethylpiperidine, are used as additives to protect synthetic polymers from degradation by UV light. google.com These compounds act as radical scavengers, enhancing the durability of materials exposed to sunlight.

Bioactive Films: Piperidine-containing compounds can be incorporated into polymer films to create bioactive materials. For example, piperidine derivatives have been integrated into sodium alginate/poly(vinyl alcohol) films, which then exhibit antimicrobial properties. nih.gov Such materials have potential applications in wound dressings or medical device coatings. nih.gov

Monomers for Specialty Polymers: In principle, molecules like this compound could serve as monomers for specialty polymers. After deprotection of the tert-butyl group to reveal the carboxylic acid and functionalization of the amine, the molecule could be incorporated into polyamides or polyesters. The resulting polymers would feature pendant piperidine rings, which could be used to modulate the physical properties of the material or serve as sites for further chemical modification.

Potential as a Research Tool in Chemical Biology (e.g., Ligand-Probe Development, Chemical Genetics)

Chemical biology utilizes small molecules to study and manipulate biological systems. acs.org The piperidine scaffold is an excellent starting point for developing such molecular tools due to its prevalence in bioactive molecules and its rigid, three-dimensional structure. researchgate.net

Ligand and Probe Development: this compound can be used as a scaffold to build specific ligands for biological targets like enzymes or receptors. The secondary amine and the propanoate side chain are ideal handles for attaching reporter groups (like fluorophores or biotin) or photo-crosslinking agents. The resulting chemical probes can be used for:

Target Identification: Identifying the specific protein(s) that a bioactive compound binds to.

Binding Assays: Quantifying the interaction between a ligand and its target.

Cellular Imaging: Visualizing the location of a target protein within a cell.

Fragment-Based Drug Discovery: The piperidine core of the molecule represents a "3D fragment" that can be used in fragment-based screening to identify new starting points for drug discovery. researchgate.net Screening libraries of such fragments against a protein target can identify small molecules that bind weakly, which can then be optimized into more potent leads.

Chemical Genetics: In chemical genetics, small molecules are used to rapidly turn on or off the function of a specific protein, allowing researchers to study its role in a biological pathway. A potent and selective inhibitor developed from a piperidine scaffold can serve as such a tool, providing temporal control that is often not possible with traditional genetic methods.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 2-(piperidin-4-yl)propanoate, and what purification methods are recommended?

  • Methodology : A three-step synthesis is described, starting with the reaction of tert-butyl prop-2-enoate with NaH in THF, followed by purification via silica gel column chromatography to yield intermediates as colorless oils . Final steps involve coupling reactions with chlorinated reagents in dichloromethane under triethylamine catalysis, with repeated chromatographic purification. For similar esters, palladium-catalyzed α-arylation of zinc enolates achieves high yields (70–92%) under optimized conditions (e.g., THF, 60°C) .
  • Key Considerations : Ensure anhydrous conditions for NaH-mediated reactions to avoid side products. Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for removing unreacted reagents and byproducts .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology : Use 1^1H and 13^{13}C NMR to confirm molecular structure. For example, tert-butyl esters in related compounds show characteristic peaks for tert-butyl groups at ~1.4 ppm (singlet) and carbonyl carbons at ~170 ppm . LC-MS or HPLC (C18 column, acetonitrile/water mobile phase) can assess purity (>95% recommended) .
  • Data Validation : Cross-check observed NMR shifts with computed values (e.g., PubChem data) to resolve discrepancies caused by solvent effects or impurities .

Advanced Research Questions

Q. What strategies optimize the reaction yield of this compound in sterically hindered environments?

  • Methodology :

  • Catalyst Selection : Use Pd(OAc)2_2 with bulky ligands (e.g., XPhos) to enhance coupling efficiency in hindered systems .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while lower temperatures (0–25°C) reduce side reactions .
  • Substrate Pre-activation : Convert piperidine intermediates to stable carbamates (e.g., Boc-protected derivatives) to minimize decomposition .
    • Case Study : In palladium-catalyzed arylations, tert-butyl esters with electron-deficient aryl groups achieved 90% yields by adjusting catalyst loading (5 mol%) and reaction time (12–24 hrs) .

Q. How can researchers address contradictions in spectroscopic data for this compound derivatives?

  • Root Causes : Discrepancies between calculated and observed 13^{13}C NMR values (e.g., ±2 ppm shifts) may arise from dynamic effects (e.g., rotameric equilibria) or hydrogen bonding .
  • Resolution Tactics :

  • Variable Temperature NMR : Identify rotamers by acquiring spectra at −40°C to slow conformational exchange .
  • DFT Calculations : Compare experimental data with computational models (e.g., Gaussian 09) to validate assignments .

Q. What are the stability profiles of this compound under acidic/basic conditions, and how can degradation be mitigated?

  • Findings : The tert-butyl carbamate group is stable under mild acidic conditions (pH 4–6) but hydrolyzes rapidly in strong acids (e.g., TFA) or bases (e.g., NaOH/MeOH) .
  • Mitigation : Store the compound under inert atmosphere at −20°C to prevent moisture-induced degradation . For reactions requiring basic conditions, use transient protecting groups (e.g., Fmoc) .

Q. How does the introduction of PEG linkers affect the solubility and bioactivity of this compound derivatives?

  • Mechanistic Insight : PEGylation (e.g., tert-butyl 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoate) enhances aqueous solubility by introducing hydrophilic ether chains, improving pharmacokinetic properties .
  • Applications : PEG-linked derivatives show improved self-assembly in drug delivery systems (e.g., nanoparticles) and increased binding specificity in enzyme inhibition assays .

Analytical and Safety Considerations

Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?

  • Techniques :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ for C12_{12}H23_{23}NO2_2: calc. 213.32) .
  • FT-IR : Identify carbonyl (C=O, ~1720 cm1^{-1}) and carbamate (N-H, ~3300 cm1^{-1}) stretches .
    • Safety : Use PPE (gloves, goggles) due to compound’s acute toxicity (H302, H314) and store in corrosion-resistant containers (UN 2735, Packing Group III) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.